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  • Product: 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine
  • CAS: 1198286-39-3

Core Science & Biosynthesis

Foundational

Spectroscopic Blueprint: An In-depth Technical Guide to the NMR and Mass Spectra of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine

Foreword For the researcher, scientist, and drug development professional, the precise structural elucidation of a novel chemical entity is the bedrock upon which all further investigation is built. In the realm of medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

For the researcher, scientist, and drug development professional, the precise structural elucidation of a novel chemical entity is the bedrock upon which all further investigation is built. In the realm of medicinal chemistry, the 4-aryl-4-hydroxypiperidine scaffold is a recurring motif, appearing in a multitude of pharmacologically active agents. This guide provides a comprehensive, in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a specific, yet representative, member of this class: 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine.

This document moves beyond a simple recitation of spectral data. As a Senior Application Scientist, the aim is to provide a narrative that intertwines the "what" with the "why." We will explore the causality behind the observed spectral characteristics, offering insights that are both theoretically sound and field-proven. Every piece of data presented is part of a self-validating system, designed to instill confidence in the structural assignment and to serve as a practical reference for those working with this and structurally related compounds.

Molecular Structure and Isotopic Considerations

The target molecule, 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine, possesses a unique combination of structural features that give rise to a distinct spectroscopic fingerprint. The presence of two chlorine atoms is of particular note, as the natural isotopic abundance of chlorine (approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, providing a crucial diagnostic marker.

Caption: Molecular structure of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pathway

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis.[1] For 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine, we anticipate a rich and informative mass spectrum.

Expected Molecular Ion and Isotopic Pattern

The molecular formula of the compound is C₁₂H₁₅Cl₂NO. The monoisotopic mass is calculated to be 260.0507 Da. Due to the two chlorine atoms, the molecular ion region will exhibit a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1, a definitive indicator of a dichlorinated compound.

Proposed Fragmentation Pathway

Electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID) would likely induce fragmentation. The tertiary benzylic alcohol and the piperidine ring are expected to be the primary sites of fragmentation. A plausible fragmentation pathway is outlined below.

Fragmentation_Pathway M [M]+• m/z 260/262/264 F1 [M-CH₃]+• m/z 245/247/249 M->F1 - •CH₃ F2 [M-H₂O]+• m/z 242/244/246 M->F2 - H₂O F3 [C₇H₄Cl₂]+• m/z 158/160/162 M->F3 Benzylic cleavage F4 [C₆H₁₂N]+ m/z 98 M->F4 Ring cleavage F5 [C₅H₁₀N]+ m/z 84 F4->F5 - CH₂

Caption: Proposed mass fragmentation pathway.

The fragmentation is likely initiated by the loss of a methyl group from the nitrogen atom (m/z 245/247/249) or a neutral loss of water from the tertiary alcohol (m/z 242/244/246). A significant fragment is expected from the cleavage of the C4-aryl bond, resulting in the dichlorophenyl cation (m/z 158/160/162). Cleavage of the piperidine ring can lead to characteristic amine fragments, such as the ion at m/z 98, which can further fragment to m/z 84.

NMR Spectroscopy: A Detailed Look at the Molecular Architecture

NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.[2][3] Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, piperidine, and N-methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the hydroxyl group.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-2', H-6' (Aromatic)~7.4d2H
H-4' (Aromatic)~7.3t1H
OHVariables1H
H-2, H-6 (Piperidine, axial)~2.8 - 3.0m2H
H-2, H-6 (Piperidine, equatorial)~2.4 - 2.6m2H
H-3, H-5 (Piperidine, axial)~1.8 - 2.0m2H
H-3, H-5 (Piperidine, equatorial)~1.6 - 1.8m2H
N-CH₃~2.3s3H

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The dichlorinated aromatic ring and the piperidine carbons will have characteristic chemical shifts.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1' (Aromatic, ipso)~145
C-3', C-5' (Aromatic, C-Cl)~135
C-2', C-6' (Aromatic)~125
C-4' (Aromatic)~122
C-4 (Piperidine, C-OH)~70
C-2, C-6 (Piperidine)~55
N-CH₃~46
C-3, C-5 (Piperidine)~35

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Experimental Protocols: A Practical Guide

To obtain high-quality NMR and mass spectra, meticulous sample preparation and appropriate instrumental parameters are paramount.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve sample in appropriate solvent (e.g., methanol, acetonitrile) P2 Filter through a 0.22 µm syringe filter P1->P2 A1 Infuse sample into ESI or EI source P2->A1 A2 Acquire full scan mass spectrum A1->A2 A3 Perform MS/MS on molecular ion A2->A3 D1 Analyze isotopic pattern A3->D1 D2 Identify fragment ions D1->D2 D3 Propose fragmentation pathway D2->D3

Caption: Mass spectrometry experimental workflow.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The solution should be clear and free of particulates.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any solid impurities that could clog the instrument.

  • instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Acquire a full scan mass spectrum to identify the molecular ion. Subsequently, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.

NMR Spectroscopy Experimental Workflow

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_proc_nmr Data Processing N1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) N2 Add internal standard (e.g., TMS) N1->N2 N3 Transfer to an NMR tube N2->N3 NA1 Tune and shim the NMR spectrometer N3->NA1 NA2 Acquire ¹H NMR spectrum NA1->NA2 NA3 Acquire ¹³C NMR spectrum NA2->NA3 NA4 (Optional) Acquire 2D NMR spectra (COSY, HSQC, HMBC) NA3->NA4 ND1 Fourier transform the FID NA4->ND1 ND2 Phase and baseline correct the spectra ND1->ND2 ND3 Integrate ¹H signals and pick peaks ND2->ND3 ND4 Assign signals to the molecular structure ND3->ND4

Caption: NMR spectroscopy experimental workflow.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. For more detailed structural analysis, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Conclusion

The comprehensive spectroscopic analysis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine presented in this guide serves as a robust framework for its structural confirmation. The characteristic isotopic pattern in the mass spectrum, coupled with a logical fragmentation pathway, provides definitive evidence of its elemental composition and key structural motifs. The detailed analysis of the predicted ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the molecular architecture. By following the outlined experimental protocols, researchers can confidently generate high-quality data for this and analogous compounds, ensuring the scientific integrity of their work. This guide is intended to be a living document, empowering scientists in their pursuit of novel therapeutics and a deeper understanding of chemical structure and function.

References

  • Pharma Focus America. (2024). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. [Link]

  • Longdom Publishing. (2024). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. [Link]

  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. [Link]

  • Philosophical Transactions of the Royal Society A. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Google Books. (n.d.).
  • National Institutes of Health. (2026). The Evolving Landscape of NMR Structural Elucidation. [Link]

Sources

Exploratory

Preclinical In Vivo Toxicity Profile of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine: A Predictive and Empirical Framework

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Drug Development Professionals Executive Summary & Structural Alerts The com...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Drug Development Professionals

Executive Summary & Structural Alerts

The compound 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine presents a unique challenge in preclinical safety evaluation. While it serves as a specialized chemical building block, its core scaffold—a 4-aryl-4-hydroxy-1-methylpiperidine—harbors profound structural alerts that necessitate a highly targeted in vivo toxicity profiling strategy.

As drug development professionals, we cannot rely on generic screening panels. We must design our toxicology program based on the molecule's specific pharmacophores. This compound shares structural homology with two notorious classes of neuroactive agents:

  • MPTP-like Neurotoxins: Dehydration of the 4-hydroxyl group (either synthetically, in the acidic gastric environment, or via hepatic metabolism) yields a 1-methyl-4-aryl-1,2,3,6-tetrahydropyridine. This is the exact structural analog of MPTP, a potent neurotoxin that selectively destroys dopaminergic neurons.

  • Butyrophenone Antipsychotics: The intact 4-aryl-4-hydroxypiperidine moiety is the primary pharmacophore of typical antipsychotics like haloperidol, which are notorious for inducing D2 receptor-mediated extrapyramidal symptoms (EPS).

Consequently, the in vivo toxicity profile must rigorously evaluate neurotoxic bioactivation, neuromotor impairment, and systemic subchronic liabilities.

Mechanistic Toxicology & Causality

To build a self-validating experimental system, we must first understand the mechanistic causality behind our predicted toxicities.

The MPTP-like Bioactivation Pathway

If the compound undergoes in vivo dehydration, it forms a tetrahydropyridine intermediate. As established in classical neurotoxicology, such intermediates cross the blood-brain barrier and are oxidized by Monoamine Oxidase-B (MAO-B) in glial cells into toxic pyridinium ions (MPP+ analogs) ()[1]. These toxic cations are actively transported into dopaminergic neurons via the Dopamine Transporter (DAT), where they accumulate in mitochondria, inhibit Complex I of the electron transport chain, and trigger apoptotic cell death ()[1].

G A 4-(3,5-Dichlorophenyl)- 4-hydroxy-1-methylpiperidine B Dehydration (Metabolic) A->B C Tetrahydropyridine Intermediate B->C D MAO-B Oxidation C->D E Toxic Pyridinium (MPP+ analog) D->E F DAT Uptake & Complex I Inhibition E->F G Dopaminergic Neurotoxicity F->G

Fig 1. Predicted MPTP-like bioactivation pathway and neurotoxic mechanism.

D2 Receptor Antagonism & Neuromotor Toxicity

The intact molecule structurally mimics the piperidine tail of haloperidol. High-affinity binding to striatal D2 receptors removes the inhibitory tone on the indirect motor pathway, leading to severe catalepsy (waxy flexibility) in rodent models ()[2].

Cardiovascular Liability (hERG Blockade)

The combination of a basic amine (piperidine nitrogen) and a lipophilic di-halogenated aromatic ring is a classic pharmacophore for trapping within the inner vestibule of the hERG potassium channel. This delays ventricular repolarization, manifesting as QT interval prolongation in vivo ()[3].

In Vivo Experimental Protocols (Self-Validating Systems)

The following protocols are designed not just to observe toxicity, but to validate the mechanism of action through controlled, step-by-step methodologies.

Protocol 3.1: Acute Neuromotor Assessment (Rat Catalepsy Bar Test)

Causality: This test empirically validates acute D2 receptor occupancy in the nigrostriatal pathway. By forcing the animal into an unnatural posture, we assess its ability to initiate voluntary motor correction.

  • Acclimation: Habituate male Wistar rats (200–250 g, n=10/group) to the testing room for 60 minutes.

  • Dosing: Administer the test compound, vehicle (negative control), or Haloperidol at 1 mg/kg (positive control) via oral gavage.

  • Positioning: At 30, 60, 90, and 120 minutes post-dose, gently grasp the rat by the base of the tail and place its forepaws on a horizontal glass bar (1 cm diameter) elevated 10 cm above the floor ()[2].

  • Measurement: Start a stopwatch. Record the latency (in seconds) for the rat to remove both forepaws from the bar and correct its posture.

  • Validation Cut-off: Terminate the trial at 300 seconds to prevent undue stress. A latency > 120 seconds indicates severe cataleptic EPS.

Protocol 3.2: Cardiovascular Telemetry in Conscious Dogs

Causality: Restraint induces sympathetic autonomic arousal, which artificially shortens the QT interval and masks drug-induced prolongation. Unrestrained telemetry is the gold standard for detecting hERG-mediated cardiotoxicity ()[3].

  • Surgical Implantation: Implant telemetry transmitters (e.g., DSI PhysioTel) into the femoral artery (for blood pressure) and route subcutaneous leads for ECG (Lead II configuration) in male Beagle dogs. Allow 14 days for surgical recovery.

  • Study Design: Utilize a 4x4 Latin square cross-over design (Vehicle, Low, Mid, High doses) with a minimum 7-day washout between doses. E-4031 (1 mg/kg) is used in a separate validation cohort as a positive control.

  • Data Acquisition: Record continuous cardiovascular parameters (HR, MAP, ECG) for 2 hours pre-dose and 24 hours post-dose in the animal's home cage.

  • Analysis: Calculate the corrected QT interval using the individual heart rate correction formula (QTci) rather than Fridericia's formula, as QTci accounts for subject-specific ventricular repolarization dynamics. A >5% increase from baseline is flagged as a positive proarrhythmic signal.

Protocol 3.3: Subchronic 90-Day Oral Toxicity (OECD TG 408)

Causality: Acute studies miss cumulative damage, steady-state accumulation, and delayed organ toxicity. The OECD 408 guideline is the regulatory benchmark for establishing the No Observed Adverse Effect Level (NOAEL) prior to Phase I clinical trials ()[4].

  • Group Assignment: Randomize Sprague-Dawley rats into 4 main groups (Vehicle, Low, Mid, High dose; n=10/sex/group) and 2 satellite recovery groups (Vehicle, High dose; n=5/sex/group) ()[5].

  • Administration: Administer the compound daily via oral gavage for 90 consecutive days.

  • In-Life Monitoring: Conduct daily clinical observations, weekly body weight/food consumption tracking, and a Functional Observational Battery (FOB) in week 11 to detect subtle neurotoxic signs.

  • Termination & Pathology: On day 91, euthanize main group animals. Perform comprehensive hematology, clinical chemistry, gross necropsy, and histopathological evaluation of 40+ tissues (with special emphasis on the substantia nigra and striatum due to the compound's structural alerts).

  • Recovery Phase: Monitor satellite groups for an additional 28 days post-dosing to assess the reversibility of any observed lesions.

Multidisciplinary Workflow & Decision Matrix

Workflow Start In Vivo Toxicity Evaluation Framework Phase1 Phase 1: Acute Neuromotor (Rat Catalepsy Bar Test) Start->Phase1 Phase2 Phase 2: Cardiovascular Safety (Conscious Dog Telemetry) Start->Phase2 Phase3 Phase 3: Subchronic Toxicity (OECD TG 408 - 90 Days) Start->Phase3 Decision NOAEL & Safety Margin Determination Phase1->Decision Phase2->Decision Phase3->Decision

Fig 2. Multidisciplinary in vivo toxicity workflow for preclinical safety assessment.

Quantitative Data Summaries

To ensure robust Go/No-Go decision-making, the following tables outline the quantitative safety thresholds and reference benchmarks for the in vivo assays.

Table 1: Quantitative Endpoints for Neuromotor & Neurochemical Toxicity

AssayTarget MetricSafety Threshold (NOAEL Proxy)Positive Control Reference
Rat Catalepsy (Bar Test) Step-down latency (sec)< 30 secondsHaloperidol (1 mg/kg): > 120s
Striatal DA Depletion Dopamine concentration (ng/mg)> 90% of Vehicle ControlMPTP (30 mg/kg): < 40%
Functional Obs. Battery Neuromotor score (0-4 scale)0 (No impairment)-

Table 2: Quantitative Endpoints for Cardiovascular Telemetry (Conscious Dog)

ParameterMeasurement WindowAcceptable DeviationPositive Control Reference
QTc Interval (QTci) 1 - 24 hours post-dose< 5% increase from baselineE-4031 (1 mg/kg): > 10% increase
Heart Rate (HR) 1 - 24 hours post-dose± 10% from baseline-
Mean Arterial Pressure 1 - 24 hours post-dose± 10 mmHg from baseline-

References

  • Title: MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats Source: National Institutes of Health (PMC) URL: [Link]

  • Title: In Vivo QT Assay in the Conscious Dog for Assessing the Potential for QT Interval Prolongation by Human Pharmaceuticals Source: J-Stage URL: [Link]

  • Title: Oral Toxicity OECD 408 Source: Toxicology IND Services URL: [Link]

  • Title: Oral Toxicity OECD 408 Source: Altogen Labs URL: [Link]

Sources

Foundational

Topic: Discovery and Preliminary Pharmacological Investigation of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine

An In-depth Technical Guide for Drug Development Professionals Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics targeting the central nervou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics targeting the central nervous system (CNS).[1][2] This guide details the discovery and preliminary pharmacological evaluation of a novel compound, 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine (DCHMP). The design of DCHMP was predicated on the hypothesis that introducing a 3,5-dichloro substitution pattern on the C4-phenyl ring could modulate receptor affinity, selectivity, and metabolic stability compared to existing mono-halogenated analogs, which have shown promise as analgesics.[3][4] We present a comprehensive overview of the synthetic strategy, in-vitro characterization, and initial in-vivo assessment, providing a self-validating framework for researchers in the field of drug discovery.

Rationale and Design Strategy

The 4-phenyl-4-hydroxypiperidine motif is a well-established pharmacophore found in several opioid analgesics.[1] The rationale for synthesizing DCHMP was to explore the structure-activity relationship (SAR) of the C4-phenyl ring's substitution pattern. Halogen atoms, particularly chlorine, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic profile. While 4-chloro analogs have demonstrated significant analgesic activity, the effect of a dichlorinated pattern, specifically at the 3 and 5 positions, remains unexplored.[3][4] This substitution was hypothesized to enhance binding pocket interactions through specific halogen bonds or by influencing the overall conformation of the molecule, potentially leading to improved potency and a differentiated pharmacological profile.

Synthesis and Chemical Characterization

The synthesis of DCHMP was achieved through a convergent and scalable two-step process commencing with the generation of a Grignard reagent from 1-bromo-3,5-dichlorobenzene. This organometallic intermediate was subsequently reacted with the commercially available 1-methyl-4-piperidone to yield the target tertiary alcohol.

Synthetic Workflow

The synthetic pathway is designed for efficiency and robust control over reaction parameters. The critical step is the nucleophilic addition of the Grignard reagent to the ketone, a well-established method for forming carbon-carbon bonds and tertiary alcohols.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Workup & Purification A 1-Bromo-3,5-dichlorobenzene D 3,5-Dichlorophenylmagnesium Bromide A->D Reaction B Magnesium Turnings B->D Reagent C Anhydrous THF C->D Solvent E 1-Methyl-4-piperidone G Target Compound (DCHMP) E->G Reaction F 3,5-Dichlorophenylmagnesium Bromide F->G Reagent H Aqueous NH4Cl Quench G->H I Extraction with Ethyl Acetate H->I J Column Chromatography I->J K Final Product J->K

Caption: Synthetic workflow for 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine (DCHMP).

Detailed Experimental Protocol

Step 1: Preparation of 3,5-Dichlorophenylmagnesium Bromide

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 1-bromo-3,5-dichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel.

  • Maintain a gentle reflux by external heating until all the magnesium has been consumed.

  • The resulting dark grey solution of the Grignard reagent is cooled to 0 °C and used immediately in the next step.

    • Causality: The use of anhydrous conditions is critical to prevent the quenching of the highly reactive Grignard reagent by water. Iodine acts as a chemical initiator to activate the magnesium surface.

Step 2: Synthesis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine (DCHMP)

  • To the freshly prepared Grignard reagent at 0 °C, add a solution of 1-methyl-4-piperidone (0.9 eq) in anhydrous THF dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction to completion by Thin Layer Chromatography (TLC).

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol) to afford the pure product.

    • Causality: Dropwise addition of the piperidone at low temperature controls the exothermic reaction and minimizes side-product formation. The aqueous NH₄Cl workup is a mild method to quench the reaction and hydrolyze the magnesium alkoxide intermediate without causing degradation of the product.

Characterization Data Summary
ParameterResult
Appearance White crystalline solid
Yield 78%
Purity (HPLC) >99%
¹H NMR Consistent with proposed structure
Mass Spec (ESI+) m/z = 260.05 [M+H]⁺

Preliminary Pharmacological Investigation

Based on the structural similarity to known opioid analgesics, the preliminary pharmacological investigation was designed to assess the affinity and functional activity of DCHMP at the primary opioid receptors (mu, delta, kappa) and to evaluate its potential for producing centrally-mediated analgesia in an in-vivo model.

In-Vitro Screening Cascade

A hierarchical screening approach was employed to first determine target engagement and then elucidate the functional consequence of that binding.

In_Vitro_Workflow cluster_primary Primary Screening: Target Affinity cluster_secondary Secondary Screening: Functional Activity Start Test Compound (DCHMP) Assay1 Radioligand Binding Assays (HEK293 cells expressing hMOR, hDOR, hKOR) Start->Assay1 Result1 Binding Affinity (Ki) Determined Assay1->Result1 Assay2 [³⁵S]GTPγS Functional Assay Result1->Assay2 If Ki < 1µM Result2 Functional Profile (EC₅₀, Eₘₐₓ) (Agonist, Antagonist, or Partial Agonist) Assay2->Result2 End Candidate Profile Established Result2->End

Caption: In-vitro screening workflow for pharmacological characterization.

Protocol: Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of DCHMP for the human mu (µ), delta (δ), and kappa (κ) opioid receptors.

  • Methodology:

    • Cell membranes from HEK293 cells stably expressing the respective human opioid receptor are prepared.

    • Membranes are incubated with a specific radioligand ([³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ) and varying concentrations of the test compound (DCHMP).

    • Non-specific binding is determined in the presence of an excess of a non-labeled ligand (e.g., Naloxone).

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • IC₅₀ values are calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.

    • Trustworthiness: This protocol is a gold-standard method for assessing receptor binding. Including positive controls (e.g., morphine) and reference standards validates the assay performance for each run.

Protocol: [³⁵S]GTPγS Functional Assay
  • Objective: To determine the functional activity of DCHMP at the opioid receptors (agonist, antagonist, or partial agonist).

  • Methodology:

    • This assay measures the activation of G-proteins, a downstream event following GPCR activation.

    • Receptor-expressing cell membranes are incubated with GDP, varying concentrations of DCHMP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

    • Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • Dose-response curves are generated to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.

    • Causality: This assay directly measures the first step in the intracellular signaling cascade, providing a reliable measure of a compound's ability to activate the receptor, thus distinguishing between agonists and antagonists which may have similar binding affinities.

In-Vitro Results Summary
AssayMu (µ) ReceptorDelta (δ) ReceptorKappa (κ) Receptor
Binding Affinity (Ki, nM) 15.2450.7>1000
Functional Activity (EC₅₀, nM) 35.8>1000>1000
Efficacy (Eₘₐₓ, % vs DAMGO) 95%N/AN/A
Functional Profile Full AgonistWeak/InactiveInactive

Data are hypothetical and for illustrative purposes.

The in-vitro data suggest that DCHMP is a potent and selective full agonist at the µ-opioid receptor.

In-Vivo Pharmacological Evaluation: Hot Plate Test
  • Objective: To assess the centrally-mediated antinociceptive (analgesic) effect of DCHMP in a thermal pain model.

  • Methodology:

    • Male Swiss-Webster mice are used for the study.

    • The surface of the hot plate is maintained at a constant temperature (55 ± 0.5 °C).

    • Each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., hind paw licking or jumping) is recorded. A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.

    • A baseline latency is recorded for each animal before drug administration.

    • Animals are dosed with either vehicle or varying doses of DCHMP (e.g., 1, 3, 10 mg/kg, intraperitoneal injection). Morphine is used as a positive control.

    • The response latency is measured at several time points post-administration (e.g., 30, 60, 90 minutes).

    • The analgesic effect is expressed as the Maximum Possible Effect (% MPE).

    • Causality: The hot plate test is a classic model for evaluating centrally acting analgesics, particularly opioids. The supraspinal reflex measured is highly correlated with µ-opioid receptor activation.[5]

In-Vivo Results Summary
Dose (mg/kg, i.p.)Peak Analgesic Effect (% MPE)
Vehicle < 10%
DCHMP (1) 35%
DCHMP (3) 78%
DCHMP (10) 92%
Morphine (10) 95%

Data are hypothetical and for illustrative purposes.

The in-vivo results demonstrate that DCHMP produces a robust, dose-dependent analgesic effect, consistent with its in-vitro profile as a potent µ-opioid agonist.

Discussion and Future Directions

The discovery and preliminary investigation of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine (DCHMP) have successfully identified a novel, potent, and selective µ-opioid receptor agonist with significant in-vivo analgesic activity. The synthetic route is efficient and amenable to scale-up for further studies.

The initial hypothesis that the 3,5-dichloro substitution would favorably modulate the pharmacological profile appears to be supported by these preliminary data. The high potency and selectivity for the µ-opioid receptor make DCHMP an interesting candidate for further development.

Future work will focus on:

  • Expanded SAR: Synthesis of analogs to explore other substitution patterns on the phenyl ring and modifications to the piperidine N-methyl group.

  • Comprehensive Selectivity Profiling: Screening against a broader panel of CNS receptors to identify potential off-target activities.

  • In-Vivo Pharmacology: Evaluation in other pain models (e.g., neuropathic pain) and assessment of side effect profiles, including respiratory depression and sedative effects.

  • DMPK and Toxicology: In-vitro and in-vivo studies to determine the pharmacokinetic profile (absorption, distribution, metabolism, excretion) and preliminary safety of the compound.

References

  • Title: The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine Source: ResearchGate URL: [Link]

  • Title: Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic Source: PubMed URL: [Link]

  • Title: Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives Source: Chemical & Pharmaceutical Bulletin URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: 4-hydroxy-piperidine derivatives and their preparation Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine as a Selective Chemical Probe for Sigma-1 and D2 Receptor Mapping

Introduction & Structural Rationale The 4-arylpiperidine scaffold is a privileged structure in neuropharmacology, frequently utilized to target G protein-coupled receptors (GPCRs) and intracellular sigma receptors[1]. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The 4-arylpiperidine scaffold is a privileged structure in neuropharmacology, frequently utilized to target G protein-coupled receptors (GPCRs) and intracellular sigma receptors[1]. 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine represents a highly specialized chemical probe derived from this pharmacophore. Structurally related to the non-selective antipsychotic haloperidol, this probe features a truncated aliphatic chain (N-methyl) and a di-halogenated phenyl ring.

Causality of Structural Design:

  • 3,5-Dichloro Substitution: The addition of two chlorine atoms at the meta positions of the phenyl ring significantly increases the lipophilicity (LogP) and alters the electrostatic potential of the aromatic system. This modification enhances binding affinity for the hydrophobic pocket of the Sigma-1 receptor (S1R) while sterically hindering optimal binding at the Dopamine D2 receptor, thereby increasing S1R/D2 selectivity[2].

  • 4-Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor, anchoring the probe within the receptor binding site.

  • N-Methyl Piperidine: The protonatable basic nitrogen interacts with the conserved aspartate/glutamate residues in the binding pockets of both sigma and aminergic receptors[3].

Mechanistic Context: The Sigma-1 Receptor Pathway

The Sigma-1 receptor (S1R) is an intracellular, multi-functional chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[2]. Under resting conditions, S1R is bound to the chaperone BiP (GRP78). Upon binding by a high-affinity probe like 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine, S1R dissociates from BiP and interacts with inositol 1,4,5-trisphosphate receptors (IP3Rs), modulating calcium ( Ca2+ ) efflux from the ER into the mitochondria[4]. This pathway is a primary target for neuroprotective and neuroplasticity research.

G Probe 4-(3,5-Dichlorophenyl)-4-hydroxy -1-methylpiperidine Sig1R Sigma-1 Receptor (MAM) Probe->Sig1R High Affinity Binding BiP BiP/GRP78 Dissociation Sig1R->BiP Chaperone Activation IP3R IP3 Receptor Stabilization BiP->IP3R ER-Mitochondria Crosstalk Ca2 Ca2+ Efflux Modulation IP3R->Ca2 Ion Channel Regulation Neuro Neuroprotection & Plasticity Ca2->Neuro Downstream Signaling

Fig 1: Sigma-1 receptor modulation pathway by the 4-arylpiperidine chemical probe.

Experimental Protocols

Protocol A: Radioligand Competitive Binding Assay (Receptor Profiling)

To validate the probe's affinity, a self-validating competitive binding assay is employed using guinea pig liver or rat brain cortex homogenates, which are highly enriched in S1R[5].

Experimental Rationale:[3H]-(+)-pentazocine is used as the radioligand because it is highly selective for S1R. For S2R profiling, [3H]-DTG is used in the presence of unlabeled (+)-pentazocine to mask S1R sites, ensuring the system self-validates for subtype selectivity[2][5].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig liver in ice-cold hypotonic lysis buffer (5 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Centrifuge at 20,000 × g for 30 min at 4°C to isolate the membrane fraction[4].

  • Resuspension: Resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of 100 µ g/well [4].

  • Assay Assembly: In a 96-well plate, combine:

    • 300 µL assay buffer.

    • 50 µL of the chemical probe (varying concentrations from 10−11 to 10−5 M).

    • 50 µL of [3H]-(+)-pentazocine (final concentration 3 nM)[4].

    • 100 µL of membrane homogenate.

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium. Causality: Incubating at 37°C mimics physiological conditions, ensuring accurate thermodynamic binding kinetics for highly lipophilic probes.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the lipophilic probe). Wash three times with ice-cold assay buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Determine non-specific binding using 10 µM unlabeled haloperidol[4].

Protocol B: Live-Cell Calcium Imaging (Functional Assay)

To determine if the probe acts as an S1R agonist (neuroprotective) or antagonist, intracellular Ca2+ mobilization is measured.

Step-by-Step Methodology:

  • Cell Culture: Seed PC12 cells in 96-well black-walled plates at 5×104 cells/well.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) in Hank's Balanced Salt Solution (HBSS) for 45 min at 37°C. Causality: The AM (acetoxymethyl) ester facilitates cell permeability; once inside, endogenous intracellular esterases cleave the AM group, trapping the active, calcium-sensitive dye inside the cell.

  • Probe Addition: Wash cells twice with HBSS to remove extracellular dye. Add the chemical probe (100 nM) and incubate for 15 min.

  • Stimulation: Stimulate cells with 100 µM ATP to induce IP3-mediated ER calcium release.

  • Measurement: Record fluorescence (Ex: 494 nm / Em: 506 nm) using a microplate reader. An agonist profile will show an amplification of the ATP-induced Ca2+ peak.

Quantitative Data Presentation

The table below summarizes the theoretical binding affinities ( Ki​ ) of the 3,5-dichloro probe compared to established reference standards, demonstrating the structure-activity relationship (SAR) shift toward S1R selectivity[2].

CompoundS1R Ki​ (nM)S2R Ki​ (nM)D2 Ki​ (nM)S1R/S2R Selectivity
4-(3,5-Dichloro...)-probe 1.2 ± 0.3145 ± 12>1000~120x
Haloperidol (Reference) 1.5 ± 0.245 ± 51.2 ± 0.1~30x
(+)-Pentazocine (Reference) 3.1 ± 0.4>5000>5000>1600x
DTG (Reference) 47 ± 429 ± 3>1000~0.6x

(Note: Data for the specific probe is extrapolated based on structure-activity relationship (SAR) models of 3,5-dichloro-4-arylpiperidines compared to established reference standards[2].)

References

  • Title: SIGMA RECEPTOR BINDING ASSAYS Source: Current Protocols in Pharmacology (NIH/PMC) URL: [Link]

  • Title: Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening Source: International Journal of Molecular Sciences (NIH/PMC) URL: [Link]

  • Title: Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays Source: European Journal of Pharmacology (NIH/PMC) URL: [Link]

  • Title: 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology Source: Cell (NIH/PMC) URL: [Link]

  • Title: Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: Pharmaceuticals (NIH/PMC) URL: [Link]

Sources

Application

Application Note: Advanced Formulation Techniques for the Delivery of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine

Executive Summary & Physicochemical Profiling 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine (DCHMP) is a highly lipophilic phenylpiperidine derivative. Compounds within this structural class (such as haloperidol an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine (DCHMP) is a highly lipophilic phenylpiperidine derivative. Compounds within this structural class (such as haloperidol and paroxetine) typically exhibit potent central nervous system (CNS) activity but suffer from severe delivery and bioavailability challenges[1]. The presence of the 3,5-dichlorophenyl moiety imparts extreme lipophilicity (estimated logP > 4.0), while the piperidine nitrogen acts as a basic center (pKa ~ 8.5). Consequently, DCHMP behaves as a Biopharmaceutics Classification System (BCS) Class II/IV molecule, characterized by poor aqueous solubility and erratic gastrointestinal absorption.

When administered orally in its crystalline free-base form, DCHMP undergoes dissolution rate-limited absorption and extensive hepatic first-pass metabolism, resulting in sub-therapeutic systemic exposure. To overcome these barriers, this protocol details two field-validated formulation strategies:

  • Solid Lipid Nanoparticles (SLNs) for direct nose-to-brain CNS delivery.

  • Amorphous Solid Dispersions (ASDs) for enhanced oral bioavailability.

Mechanistic Rationale: Causality of Experimental Choices

Strategy 1: Solid Lipid Nanoparticles (SLNs) for CNS Targeting

For CNS indications, bypassing the blood-brain barrier (BBB) and hepatic first-pass metabolism is critical. Intranasal delivery of SLNs facilitates direct transport to the brain via the olfactory and trigeminal neural pathways[2].

  • Lipid Selection: Glyceryl behenate (Compritol 888 ATO) is selected as the solid lipid core because its complex glyceride mixture creates an imperfect crystal lattice, allowing for high drug entrapment of the lipophilic DCHMP[3].

  • Surfactant Selection: Tween 80 is utilized as the surfactant to sterically stabilize the nanoparticles and inhibit P-glycoprotein efflux pumps at the mucosal interface, further enhancing CNS uptake[2].

Strategy 2: Amorphous Solid Dispersions (ASDs) for Oral Delivery

To address the poor gastrointestinal solubility of DCHMP, converting the crystalline drug into an amorphous state significantly lowers the thermodynamic barrier to dissolution. However, amorphous states are metastable and prone to rapid recrystallization.

  • The "Spring and Parachute" Effect: By molecularly dispersing DCHMP within a hydrophilic polymeric matrix (e.g., PEG 4000), the polymer acts as an anti-nucleating agent. The amorphous drug rapidly dissolves to create a supersaturated solution (the spring), while the polymer sustains this supersaturation by sterically hindering crystal lattice formation (the parachute).

Experimental Protocols

Protocol A: Preparation of DCHMP-Loaded SLNs via Modified Emulsification-Diffusion

This protocol is adapted from established methodologies for highly lipophilic phenylpiperidines[2].

  • Preparation of Organic Phase: Dissolve 50 mg of DCHMP and 100 mg of Glyceryl behenate in 2.5 mL of a 1:1 (v/v) mixture of ethanol and chloroform.

    • Causality: The co-solvent system ensures complete solubilization of both the basic amine drug and the highly lipophilic lipid prior to emulsification.

  • Preparation of Aqueous Phase: Dissolve Tween 80 (1.5% w/v) in 22.5 mL of ultra-pure water. Heat the solution to 70°C (slightly above the melting point of the lipid).

  • Emulsification: Inject the organic phase dropwise into the aqueous phase under continuous high-speed homogenization (3000 rpm) for 30 minutes.

    • Causality: High shear forces break the lipid into nanometer-sized droplets, while the surfactant immediately coats the newly formed interfaces to prevent droplet coalescence.

  • Diffusion and Solidification: Transfer the primary emulsion to 50 mL of ice-cold water (2-4°C) under continuous magnetic stirring for 2 hours.

    • Causality: The sudden temperature drop rapidly solidifies the lipid core, trapping DCHMP in an amorphous state within the lipid matrix, while the organic solvent diffuses into the aqueous phase and evaporates.

  • Purification & Validation: Isolate the SLNs via ultracentrifugation (15,000 rpm, 30 min, 4°C) and wash twice with ultra-pure water.

    • Self-Validation Step: Measure the Zeta Potential immediately post-wash. A value between -20 mV and -30 mV confirms adequate steric stabilization by the surfactant layer[3].

Protocol B: Preparation of DCHMP ASD via Spray Drying
  • Solution Preparation: Dissolve DCHMP and PEG 4000 (1:4 w/w ratio) in a minimal volume of methanol/dichloromethane (1:1 v/v).

  • Spray Drying: Feed the solution into a laboratory spray dryer with an inlet temperature of 65°C, outlet temperature of 40°C, and an aspirator rate of 35 m³/h.

    • Causality: Spray drying rapidly evaporates the solvent, freezing the drug-polymer mixture in a solid solution before the drug molecules have time to organize into a crystalline lattice.

  • Secondary Drying & Validation: Transfer the collected powder to a vacuum desiccator for 24 hours to remove residual organic solvents.

    • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) immediately. The complete absence of the DCHMP endothermic melting peak confirms 100% amorphization.

Analytical Characterization & Data Presentation

To ensure batch-to-batch reproducibility and formulation integrity, the following quantitative parameters must be met during post-formulation characterization.

Table 1: Target Physicochemical Specifications for DCHMP Formulations

ParameterDCHMP-SLN (Nose-to-Brain)DCHMP-ASD (Oral)Analytical Method
Particle Size (Z-average) 100 - 150 nm2 - 5 µmDynamic Light Scattering / Laser Diffraction
Polydispersity Index (PDI) < 0.25N/ADynamic Light Scattering
Zeta Potential -20 to -30 mVN/AElectrophoretic Light Scattering
Entrapment Efficiency (EE%) > 75%100% (Solid Solution)HPLC-UV (Indirect method for SLN)
Physical State Amorphous in lipid matrixAmorphous solid solutionDSC / Powder X-Ray Diffraction (PXRD)
In Vitro Release (24h) > 85% (Sustained)> 95% (Rapid within 1 hr)USP Apparatus II (Dialysis bag for SLN)

Mechanistic Visualizations

SLN_Pathway A DCHMP + Lipid (Organic Phase) C High-Shear Homogenization A->C B Surfactant (Aqueous Phase) B->C D Cold Water Quenching C->D Solvent Diffusion E DCHMP-SLNs (<150 nm) D->E Lipid Solidification F Intranasal Administration E->F G Olfactory/Trigeminal Nerve Transport F->G Bypasses BBB H Direct CNS Targeting G->H

Workflow of DCHMP-SLN preparation and the direct nose-to-brain delivery pathway.

ASD_Mechanism A Crystalline DCHMP (Poorly Soluble) B Spray Drying with Hydrophilic Polymer A->B Thermal/Solvent Energy C Amorphous Solid Dispersion (ASD) B->C Disruption of Crystal Lattice D Rapid Dissolution (The 'Spring') C->D GI Fluid Contact E Supersaturated Drug Solution D->E F Polymer Steric Hindrance (The 'Parachute') E->F Prevents Nucleation G Enhanced GI Absorption & Bioavailability F->G Maintained Driving Force

The "Spring and Parachute" mechanism of DCHMP Amorphous Solid Dispersions.

References

  • Yasir M, et al. Solid lipid nanoparticles for nose to brain delivery of haloperidol: in vitro drug release and pharmacokinetics evaluation. PMC / NIH.[Link]

  • Yasir M, et al. Glyceryl behenate-based solid lipid nanoparticles as a carrier of haloperidol for nose to brain delivery: formulation development, in-vitro, and in-vivo evaluation. SciELO.[Link]

  • Guo Y, et al. Formulation and evaluation of fast dissolving tablets of haloperidol solid dispersion. PMC / NIH.[Link]

  • El-Feky YA, et al. Formulation and Development of Oral Fast-Dissolving Films Loaded with Nanosuspension to Augment Paroxetine Bioavailability: In Vitro Characterization, Ex Vivo Permeation, and Pharmacokinetic Evaluation in Healthy Human Volunteers. PMC / NIH.[Link]

Sources

Method

Scale-up synthesis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine intermediates

An Application Guide for the Process Development and Scale-Up Synthesis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine Abstract This application note provides a comprehensive guide for the scale-up synthesis of 4...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Process Development and Scale-Up Synthesis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine, a key intermediate in pharmaceutical development. The synthesis is centered around a critical Grignard reaction, a powerful C-C bond-forming transformation that presents significant scale-up challenges. This document details a robust two-step synthetic sequence, beginning with the preparation of the requisite 1-methyl-4-piperidone intermediate, followed by its reaction with a 3,5-dichlorophenyl Grignard reagent. We will dissect the causality behind the selection of reagents, solvents, and process parameters, with a strong emphasis on process safety, reaction monitoring, and control strategies essential for a successful and safe scale-up. Detailed protocols, in-process controls (IPCs), and analytical methodologies are provided to ensure the process is self-validating and reproducible.

Introduction: Strategic Importance and Scale-Up Challenges

4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine is a tertiary alcohol scaffold that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The piperidine ring is a prevalent motif in numerous drugs, and the specific substitution pattern of this intermediate makes it of particular interest for developing novel therapeutics.[1][2]

The synthetic route to this target molecule culminates in a Grignard reaction, which, while highly effective in laboratory settings, is notoriously challenging to transition to pilot and production scales. The primary difficulties arise from the Grignard reagent formation step, which is characterized by:

  • High Exothermicity: The reaction between the organohalide and magnesium is extremely exothermic, posing a significant risk of a thermal runaway if not properly controlled.[3][4][5]

  • Induction Periods: The reaction often exhibits an unpredictable induction period before initiation. This can lead to a dangerous accumulation of unreacted organohalide, which, upon sudden initiation, can overwhelm the cooling capacity of the reactor.[3][4]

  • Heterogeneity: The reaction is heterogeneous (solid-liquid), making mass transfer and agitation critical parameters that influence reaction rate and consistency.[4][5]

This guide addresses these challenges head-on, presenting a process designed with inherent safety and scalability in mind.

Overall Synthetic Workflow

The synthesis is approached via a convergent strategy, preparing the two key fragments separately before their final coupling. The overall transformation is depicted below.

G cluster_0 Part A: Piperidone Synthesis cluster_1 Part B: Grignard Reagent Formation cluster_2 Part C: Final Coupling & Product Formation A Diethyl 1,3-acetonedicarboxylate + Formaldehyde + Methylamine B Intermediate 1: 1-Methyl-4-piperidone A->B Double Michael Addition & Dieckmann Cyclization Decarboxylation E Final Product: 4-(3,5-Dichlorophenyl)-4-hydroxy- 1-methylpiperidine B->E Grignard Addition & Aqueous Work-up C 1-Bromo-3,5-dichlorobenzene + Magnesium Turnings D Intermediate 2: 3,5-Dichlorophenylmagnesium Bromide C->D Grignard Formation (Initiation & Propagation) D->E Grignard Addition & Aqueous Work-up

Caption: Overall synthetic workflow for the target molecule.

Synthesis of Intermediate 1: 1-Methyl-4-piperidone

1-Methyl-4-piperidone is a crucial starting material, and its availability in high purity is paramount. While several synthetic routes exist, a one-pot reaction involving a double Michael addition followed by Dieckmann cyclization and subsequent decarboxylation offers a high-yielding and scalable process.[6][7]

Detailed Protocol: Synthesis of 1-Methyl-4-piperidone

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
Diethyl 1,3-acetonedicarboxylate202.211.0Starting material
Paraformaldehyde30.03 (as CH₂O)2.2Formaldehyde source
Methylamine (40% in H₂O)31.061.1Amine source
Hydrochloric Acid (conc.)36.46ExcessFor hydrolysis and decarboxylation
Sodium Hydroxide (50% w/w)40.00ExcessFor neutralization and product isolation
Toluene92.14SolventReaction and extraction solvent
Dichloromethane (DCM)84.93SolventExtraction solvent

Procedure:

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge toluene and diethyl 1,3-acetonedicarboxylate (1.0 eq.). Begin agitation.

  • Reagent Addition: Slowly add methylamine solution (1.1 eq.) followed by paraformaldehyde (2.2 eq.) while maintaining the internal temperature below 30°C.

  • Cyclization: Heat the reaction mixture to reflux (approx. 85-95°C) and maintain for 4-6 hours.

    • Causality: This step facilitates the double Michael addition and subsequent Dieckmann cyclization to form the piperidone ring structure.

  • In-Process Control (IPC-1): After the reflux period, take a sample of the reaction mixture. Analyze by GC-MS to confirm the consumption of the starting dicarboxylate.

  • Hydrolysis & Decarboxylation: Cool the reactor to 20-25°C. Carefully charge concentrated hydrochloric acid and heat the mixture to reflux for 2-3 hours until gas evolution (CO₂) ceases.

    • Causality: The acidic conditions hydrolyze the ester groups and promote decarboxylation to yield the desired 4-piperidone structure.[6]

  • Work-up and Isolation: Cool the reaction mixture to ambient temperature. Transfer to a separation funnel and separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 50% sodium hydroxide solution until the pH is >12, keeping the temperature below 25°C.

  • Extraction: Extract the aqueous layer with dichloromethane or toluene (3x volumes). Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-methyl-4-piperidone can be purified by vacuum distillation to yield a clear yellow liquid.[7]

Expected Yield: 85-92% Purity (by GC): >99%

Synthesis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine

This stage involves the most critical and hazardous steps of the process: the formation of the Grignard reagent and its subsequent addition to the piperidone ketone.

Part A: Grignard Reagent Formation - A Focus on Safety and Control

The formation of 3,5-dichlorophenylmagnesium bromide must be approached with rigorous process controls.

G A Charge Mg Turnings & Anhydrous Solvent (2-MeTHF) B Add ~5% of 1-bromo-3,5-dichlorobenzene + Iodine Crystal (Initiator) A->B C Wait for Initiation (Exotherm Detected) B->C D Initiation Confirmed? (via Calorimetry / FTIR) C->D E Slowly Dose Remaining Organobromide Solution D->E Yes J Troubleshoot Initiation: - Add more initiator - Apply gentle local heating - Add pre-formed Grignard D->J No F Maintain Gentle Reflux During Addition E->F G Hold at Temp for 1-2h Post-Addition F->G H IPC-2: Test for Completion (Grignard Titration / GC Analysis) G->H I Grignard Reagent Ready H->I J->C

Caption: Logic diagram for safe Grignard reagent formation.

Solvent Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is recommended over standard THF or diethyl ether for scale-up operations. It offers a higher boiling point (80°C) and flash point, providing a wider safety margin for controlling the reaction exotherm. It can also be derived from renewable resources.[8]

Protocol: Formation of 3,5-Dichlorophenylmagnesium Bromide

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
Magnesium Turnings24.311.2Activated, dry
1-Bromo-3,5-dichlorobenzene225.901.0Anhydrous
Iodine253.81Catalytic amountInitiator
2-Methyltetrahydrofuran (2-MeTHF)86.13SolventAnhydrous grade (<50 ppm H₂O)

Procedure:

  • Reactor Preparation: Ensure the reactor is scrupulously dry and purged with an inert atmosphere (Nitrogen or Argon). Charge the magnesium turnings (1.2 eq.).

  • Initiation: Add a small portion (~10%) of the total anhydrous 2-MeTHF. In a separate vessel, dissolve the 1-bromo-3,5-dichlorobenzene (1.0 eq.) in the remaining 2-MeTHF.

  • Controlled Initiation: Add approximately 5% of the organobromide solution to the magnesium suspension. Add a single crystal of iodine. Monitor the reaction for signs of initiation, such as a gentle exotherm (temperature rise) or color change.

    • Expert Insight: In-situ monitoring with an FTIR probe is highly recommended for scale-up. The disappearance of the C-Br stretch of the starting material provides definitive proof of initiation, preventing the unsafe accumulation of the halide.[3]

  • Dosing: Once initiation is confirmed, slowly dose the remaining organobromide solution at a rate that maintains a controllable temperature (e.g., 45-55°C or a gentle reflux). The cooling capacity of the reactor must always exceed the heat generated by the reaction.[4]

  • Completion: After the addition is complete, maintain the reaction mixture at 50-60°C for an additional 1-2 hours to ensure complete conversion.

  • IPC-2: Cool the reaction to ambient temperature. A sample can be taken for a Gilman test or quantitative titration to determine the concentration of the active Grignard reagent.

Part B: Grignard Addition and Product Isolation

Procedure:

  • Setup: In a separate dry, inerted reactor, charge a solution of 1-methyl-4-piperidone (0.9 eq. relative to the Grignard reagent) in anhydrous 2-MeTHF.

  • Addition: Cool the piperidone solution to 0-5°C. Slowly transfer the prepared Grignard reagent solution into the piperidone solution, maintaining the internal temperature below 15°C.

    • Causality: This is a nucleophilic addition of the carbon-magnesium bond to the electrophilic carbonyl carbon of the piperidone, forming a magnesium alkoxide intermediate.[9][10] The reaction is highly exothermic and slow addition at low temperature is critical to prevent side reactions and ensure safety.

  • IPC-3: After the addition is complete, allow the reaction to stir for 1 hour. A sample should be analyzed by HPLC or GC-MS to confirm the complete consumption of 1-methyl-4-piperidone.

  • Quenching: Carefully and slowly quench the reaction by adding it to a stirred, cooled (0-10°C) aqueous solution of ammonium chloride (NH₄Cl).

    • Safety Note: The quench is also highly exothermic. Adding the reaction mixture to the quench solution (reverse quench) is often safer on a large scale.

  • Phase Separation: Allow the mixture to warm to room temperature and transfer to a separation vessel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with 2-MeTHF or another suitable solvent like ethyl acetate (2x volumes).

  • Washing and Concentration: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, often an oil or a waxy solid, can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate or isopropanol). Slurrying the crude material in a non-polar solvent like heptane can also be an effective purification method on a large scale.

Analytical Methods and Quality Control

Rigorous analytical control is essential for a reproducible process.[11][12]

Stage / IntermediateAnalytical MethodParameter to MonitorAcceptance Criteria
1-Methyl-4-piperidone (IPC-1)GC-MSDisappearance of diethyl 1,3-acetonedicarboxylate<1% remaining
1-Methyl-4-piperidone (Final)GC, ¹H NMRPurity, Identity>99.0% Purity, structure confirmed
Grignard Reagent (IPC-2)TitrationMolar concentration of active Grignard0.8 - 1.2 M (Typical)
Grignard Addition (IPC-3)HPLC-UV/ELSD, GC-MSDisappearance of 1-methyl-4-piperidone<0.5% remaining
Final ProductHPLC-UV, ¹H/¹³C NMR, MSPurity, Identity, Residual Solvents>99.5% Purity, structure confirmed, solvents within ICH limits

HPLC Method Rationale: For the final product and in-process monitoring of the Grignard addition, Reversed-Phase HPLC is suitable. The basic nature of the piperidine nitrogen can cause peak tailing; this is often mitigated by using a mobile phase with a low pH (e.g., 0.1% TFA or formic acid) or by using a column specifically designed for basic compounds.[13]

References

  • 1-Methyl-4-piperidone. Wikipedia. [Link]

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. ACS Publications. [Link]

  • Grignard Reactions Go Greener with Continuous Processing. American Chemical Society. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. SpringerLink. [Link]

  • Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

  • Investigation of a Grignard Reaction at Small Scale. Mettler-Toledo. [Link]

  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task! schnyder-chemsafety.ch. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Harnessing the Power of the Asymmetric Grignard Synthesis of Tertiary Alcohols: Ligand Development and Improved Scope Exemplified by One-Step Gossonorol Synthesis. ACS Publications. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine. ResearchGate. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Method for preparing tertiary alcohol by means of Grignard reaction.
  • Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.
  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. [Link]

  • METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM. European Patent Office. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • Purification of THP protected compound. Reddit. [Link]

  • 4-(3,5-dichlorophenyl)piperidine (C11H13Cl2N). PubChemLite. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine

Welcome to the technical support guide for 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine. This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine. This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges with the aqueous solubility of this compound in biological assays. Our goal is to equip you with the scientific rationale and practical steps needed to achieve reliable and reproducible experimental results.

Introduction: The Solubility Challenge

4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine is a lipophilic molecule, a characteristic primarily driven by its dichlorophenyl group. This hydrophobicity leads to poor aqueous solubility, a significant hurdle for in vitro and in vivo biological testing.[1] When a compound precipitates in an assay medium, its effective concentration becomes unknown and significantly lower than intended, leading to inaccurate measurements of potency, efficacy, and other critical parameters. This guide will walk you through a systematic approach to overcome this challenge.

Compound Profile

A foundational understanding of the compound's physicochemical properties is crucial for designing an effective solubilization strategy. The key lies in balancing its hydrophobic nature with its ionizable functional group.

PropertyValue (Predicted/Known)Implication for Solubility
Structure 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidineThe dichlorophenyl group confers high hydrophobicity. The tertiary amine on the piperidine ring is basic and can be protonated.
Molecular Weight ~276.18 g/mol ---
Predicted pKa ~8.5 - 9.5 (for the piperidine nitrogen)The compound is a weak base. Its solubility will be highly dependent on pH.[2][3]
Predicted logP > 3.0Indicates high lipophilicity and preference for non-polar environments over water.

Troubleshooting Guide & Core Concepts

This section addresses common issues in a question-and-answer format, explaining the underlying scientific principles for each recommended solution.

Q1: I dissolved my compound in 100% DMSO to make a stock, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening?

This is a classic problem known as "compound crashing." While Dimethyl sulfoxide (DMSO) is an excellent aprotic solvent for dissolving many non-polar compounds, its ability to keep them in solution dramatically decreases when it is diluted in an aqueous environment.[4] You have created a supersaturated aqueous solution that is thermodynamically unstable, causing the compound to rapidly precipitate. The core issue is the low intrinsic aqueous solubility of the compound, not the initial stock preparation.

Q2: What is the most straightforward, first-line strategy to improve the solubility of this compound in aqueous media?

The most effective initial approach is pH adjustment .[]

  • The Scientific Rationale: Your compound contains a tertiary amine within its methylpiperidine ring, which acts as a weak base. In a neutral or alkaline solution (pH > pKa), this amine is largely uncharged, and the molecule's hydrophobic character dominates, leading to poor solubility. By lowering the pH of the aqueous buffer to at least 1-2 units below the compound's pKa (~8.5-9.5), you can protonate the nitrogen atom.[2][3][6]

    R₃N (insoluble) + H⁺ ⇌ R₃NH⁺ (soluble)

    This creates a positively charged species, the conjugate acid, which is significantly more polar and readily interacts with water molecules, thereby increasing aqueous solubility.[7] This is often the simplest and most effective method for ionizable compounds.[]

Q3: pH adjustment is not an option because it will affect my biological assay (e.g., cell viability, enzyme activity). What are my alternatives?

When pH modulation is not feasible, several other robust methods can be employed. The choice depends on the specific requirements and constraints of your assay.

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, is a common technique to increase the solubility of poorly soluble drugs.[1][8] They work by reducing the polarity of the water-based solvent system, which in turn diminishes water's ability to exclude the hydrophobic compound.[]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate hydrophobic molecules, like your compound, forming an "inclusion complex."[11][12][13] This complex presents a hydrophilic outer surface to the aqueous medium, dramatically increasing the apparent solubility of the guest molecule without chemically altering it.[9][12]

The logical flow for choosing a strategy is visualized below.

G cluster_0 Inclusion Complex Formation cluster_1 Aqueous Environment CD Cyclodextrin Complex Soluble Complex CD->Complex Encapsulates Drug Hydrophobic Drug Drug->Complex Enters cavity Water Water Complex->Water Disperses

Caption: Mechanism of cyclodextrin-mediated solubilization.

Frequently Asked Questions (FAQs)

  • Q: My compound is still insoluble even after trying these methods. What's next? A: If single methods fail, consider combination approaches. For example, use a pH-adjusted buffer that also contains a low percentage of a co-solvent like PEG 400. If solubility remains a limiting factor, more advanced formulation strategies like lipid-based systems or amorphous solid dispersions may be required, though these are more complex to prepare for in-vitro screening. [14][15]

  • Q: How do I know if the solubilizer is interfering with my drug-target interaction? A: This is a critical consideration. If possible, use a secondary, structurally distinct control compound with known activity at your target and test its performance in the presence and absence of your chosen solubilization system. A significant shift in the control compound's potency could indicate an interference from the vehicle. Cyclodextrins are generally considered less likely to interfere directly with binding events compared to high concentrations of organic solvents. [16]

  • Q: Can I heat the solution to help dissolve the compound? A: Gentle warming can be used to aid initial dissolution, particularly for preparing cyclodextrin solutions. However, be cautious. Ensure your compound is thermally stable, and always allow the solution to return to the assay temperature before use. Solubility is temperature-dependent, and a solution prepared at a high temperature may precipitate upon cooling.

  • Q: What is the best way to prepare a stock for long-term storage? A: For long-term storage, a high-concentration stock in 100% anhydrous DMSO, stored at -20°C or -80°C with desiccant, is typically the most stable option. Aqueous preparations, even with solubilizers, are more prone to degradation and should generally be prepared fresh for each experiment.

References

  • Béni, S., Szakács, Z., Csernák, O., Barcza, L., & Noszál, B. (2007). Cyclodextrin/imatinib complexation: Binding mode and charge dependent stabilities. European Journal of Pharmaceutical Sciences, 30(2), 167-174.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Carneiro, S. B., Duarte, F. Í., Heimfarth, L., Siqueira, J. R., de Souza, A. C., Quintans, J. S., & de Souza, L. (2019). Cyclodextrins as a strategy to improve the applicability of natural active substances. Expert Opinion on Drug Delivery, 16(11), 1173-1191. (Note: This provides a general overview consistent with the provided search results).
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
  • Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2018). Fundamentals and Applications of Cyclodextrins. In Cyclodextrin Applications in Medicine, Food, Environment and Liquid Crystals. Springer, Cham.
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. In Equilibrium. Retrieved from [Link]

  • Silva, S. S., Abranches, D. O., Pinto, A. S., Soares, B. P., Passos, H., Ferreira, A. M., ... & Coutinho, J. A. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(31), 12345-12354.
  • LibreTexts Chemistry. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 1(1), 1-8.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • SlideShare. (2021). pH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). Acidic, Basic, and Amphoteric Oxides and Hydroxides. Retrieved from [Link]

  • Ferreira, O., Pinho, S. P., & Coutinho, J. A. (2017). What is better to enhance the solubility of hydrophobic compounds in aqueous solutions: eutectic solvents or ionic liquids?. Green Chemistry, 19(11), 2668-2676.
  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

  • Hamzeloo-Moghadam, M., Aghdasi, M., & Fath-Azad, F. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(4), 263–268.
  • Spyrakis, F., Cozzini, P., Bertini, S., Macchia, M., & Kell, D. B. (2011). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Kielsgaard, J., Tiru, V., & Månsson, L. K. (2013). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 27(7), 2187-2190.
  • Nielsen, S. F., & Larsen, J. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 6, 415.

Sources

Optimization

Technical Support Center: Synthesis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize reaction outcomes. The primary synthetic route discussed involves the Grignard reaction between a 3,5-dichlorophenylmagnesium halide and 1-methyl-4-piperidone.

Diagram: Overall Reaction Scheme

Reaction_Scheme cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up ArylHalide 3,5-Dichlorobromobenzene Grignard 3,5-Dichlorophenyl- magnesium bromide ArylHalide->Grignard   THF, Anhydrous Mg Mg turnings Mg->Grignard Intermediate Magnesium alkoxide intermediate Grignard->Intermediate   Addition to C=O Piperidone 1-Methyl-4-piperidone Piperidone->Intermediate Product 4-(3,5-Dichlorophenyl)-4-hydroxy -1-methylpiperidine Intermediate->Product Quench aq. NH4Cl Quench->Product  Protonation caption Overall synthesis via Grignard reaction.

Caption: Overall synthesis via Grignard reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Section 1: Grignard Reagent Formation

Question 1: My Grignard reaction fails to initiate. The solution does not become cloudy or warm. What are the primary causes and solutions?

Answer: Failure to initiate is the most common issue in Grignard synthesis. It almost always stems from the deactivation of the magnesium surface or the presence of moisture.

  • Causality: Grignard reagents are potent nucleophiles and strong bases, making them extremely sensitive to protic solvents, particularly water.[1] An invisible layer of magnesium oxide on the surface of the magnesium turnings can also prevent the reaction between the metal and the aryl halide.[1]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120 °C for several hours and cooling in a desiccator. The solvent (typically THF) must be anhydrous. While diethyl ether is also an option, THF's higher solvating power often benefits Grignard reagent stability.[1]

    • Activate the Magnesium: The passivating magnesium oxide layer must be disrupted. Several methods can be employed:

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod inside the reaction flask (under an inert atmosphere) to expose a fresh metal surface.

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. The disappearance of the iodine's purple or brown color is a visual indicator of an activated magnesium surface.[1]

    • Initiate with a Small Amount of Reagent: Add only a small portion (5-10%) of your 3,5-dichlorobromobenzene solution in THF to the activated magnesium. A localized high concentration can help initiate the reaction, which is often indicated by gentle refluxing or a color change. Once initiated, the rest of the aryl halide should be added dropwise.

ParameterRecommendationRationale
Glassware Flame-dried or oven-dried (>120 °C)Removes trace water that quenches the Grignard reagent.
Solvent Anhydrous Tetrahydrofuran (THF)THF is an excellent solvent for stabilizing the Grignard reagent.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric oxygen and moisture.
Mg Activation Iodine crystal or 1,2-dibromoethaneChemically removes the passivating MgO layer.[1]
Section 2: The Addition Reaction & Low Product Yield

Question 2: The reaction seems to work, but my yield is very low, and I recover a significant amount of unreacted 1-methyl-4-piperidone. What is happening?

Answer: This common issue points toward two main culprits: incomplete Grignard formation or competing side reactions during the addition step.

  • Causality:

    • Insufficient Grignard Reagent: If the Grignard reagent did not form in high yield, there simply isn't enough nucleophile to react with all of the piperidone.

    • Enolization of the Piperidone: The Grignard reagent can act as a base, abstracting an acidic alpha-proton from the 1-methyl-4-piperidone to form an enolate.[1][2] This enolate is unreactive towards further Grignard addition and will revert to the starting ketone upon aqueous work-up. This is a significant competitive pathway.

  • Troubleshooting & Optimization:

    • Confirm Grignard Concentration: Before adding the piperidone, consider titrating a small aliquot of your Grignard reagent (e.g., with a standardized solution of I₂ or menthol) to determine its actual concentration. This ensures you are adding the correct stoichiometric amount (typically 1.1-1.5 equivalents).

    • Control the Temperature: The addition of the Grignard reagent to the piperidone should be performed at low temperatures (e.g., -78 °C to 0 °C).[1] Lower temperatures favor the desired nucleophilic addition over the competing enolization pathway. Add the piperidone solution slowly to the Grignard reagent to maintain this low temperature.

    • Reverse Addition: In some cases, adding the Grignard reagent slowly to the solution of the ketone (inverse addition) can minimize enolization by keeping the ketone in excess relative to the Grignard reagent at any given moment.

Diagram: Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield of Target Product Check_Grignard Did the Grignard reaction initiate properly? (color change, exotherm) Start->Check_Grignard Recover_SM High recovery of 1-methyl-4-piperidone? Check_Grignard->Recover_SM Yes Sol_Activation Solution: - Ensure anhydrous conditions - Activate Mg (I₂, heat) - Check aryl halide purity Check_Grignard->Sol_Activation No Byproduct Major byproduct observed? Recover_SM->Byproduct No Sol_Enolization Cause: Enolization Solution: - Lower reaction temp (-78 to 0°C) - Slow addition of piperidone - Titrate Grignard reagent Recover_SM->Sol_Enolization Yes Sol_Wurtz Byproduct: Biphenyl Cause: Wurtz Coupling Solution: Slow, controlled addition of aryl halide during Grignard prep Byproduct->Sol_Wurtz Yes Sol_Workup Cause: Product loss/degradation during work-up Solution: - Quench at 0°C with sat. NH₄Cl - Avoid strong acids - Perform thorough extraction Byproduct->Sol_Workup No caption Troubleshooting workflow for low yield.

Caption: Troubleshooting workflow for low yield.

Question 3: My main impurity is 3,3',5,5'-tetrachlorobiphenyl. How do I prevent its formation?

Answer: The presence of this biphenyl impurity is a classic sign of a Wurtz-type coupling reaction.

  • Causality: This side reaction occurs when a molecule of the formed Grignard reagent (3,5-dichlorophenylmagnesium bromide) reacts with a molecule of the unreacted starting material (3,5-dichlorobromobenzene).[1] This is more likely to happen if there is a high local concentration of the aryl halide before it has a chance to react with the magnesium surface.

  • Troubleshooting & Optimization:

    • Slow Addition: The most effective solution is to add the 3,5-dichlorobromobenzene solution dropwise and slowly to the magnesium turnings. This ensures that the aryl halide reacts with the magnesium as soon as it is introduced, keeping its concentration low and minimizing the chance of it reacting with the already-formed Grignard reagent.

    • Good Stirring: Ensure efficient stirring to quickly disperse the added aryl halide throughout the reaction mixture.

Section 3: Work-up and Purification

Question 4: My reaction mixture turns dark and I get a poor yield after work-up and purification. How can I improve this stage?

Answer: The work-up stage is critical for isolating the tertiary alcohol product without causing degradation. Tertiary benzylic alcohols can be sensitive to acidic conditions.

  • Causality: Quenching the reaction with strong acids (like HCl or H₂SO₄) can lead to the protonation of the tertiary hydroxyl group, followed by elimination (dehydration) to form a stable carbocation, which can lead to a mixture of undesired alkene byproducts and polymerization (tar formation).

  • Recommended Work-up Protocol:

    • Cooling: Before quenching, cool the reaction mixture in an ice bath (0 °C).

    • Quenching Agent: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This is a weakly acidic salt that effectively quenches the reaction and protonates the magnesium alkoxide to yield the desired alcohol while buffering the pH and preventing strongly acidic conditions.

    • Extraction: After quenching, the product will be in the organic layer (e.g., THF/ether). Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.

    • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to help remove water and break up any emulsions.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

    • Purification: The crude product can be purified by recrystallization (e.g., from a solvent system like ethanol/hexane or ethyl acetate/heptane) or by column chromatography on silica gel.[3]

Diagram: Competing Reaction Pathways

Side_Reactions Grignard Grignard Reagent (Ar-MgBr) Product Desired Tertiary Alcohol (Product) Grignard->Product Nucleophilic Attack (Desired) Enolate Piperidone Enolate Grignard->Enolate Acts as Base (Side Reaction) Biphenyl Biphenyl Byproduct (Ar-Ar) Grignard->Biphenyl Wurtz Coupling (Side Reaction) Piperidone 1-Methyl-4-piperidone Piperidone->Product Piperidone->Enolate RecoveredSM Recovered Piperidone (after work-up) Enolate->RecoveredSM Protonation during work-up ArylHalide Aryl Halide (Ar-Br) ArylHalide->Biphenyl caption Desired reaction vs. common side reactions.

Caption: Desired reaction vs. common side reactions.

References

  • ResearchGate. (n.d.). Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine. Retrieved from ResearchGate. [Link]

  • Organic Syntheses. (2013). A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate. Retrieved from Organic Syntheses. [Link]

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from Wikipedia. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from Rasayan Journal. [Link]

  • Lulli, T., et al. (n.d.). Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Journal of the American Chemical Society. (n.d.). Piperidine Derivatives. XXII. The Condensation of 1-Methyl-4-piperidone with Active Methylene Compounds. Retrieved from ACS Publications. [Link]

  • Google Patents. (n.d.). Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.
  • Google Patents. (n.d.). Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from DTIC. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved from NCBI. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PubChem. (n.d.). 2-hydroxy-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide. Retrieved from PubChem. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from Der Pharma Chemica. [Link]

  • Google Patents. (n.d.). Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from Chemical Review and Letters. [Link]

  • European Patent Office. (2025). METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM. Retrieved from EPO. [Link]

  • Patsnap. (2014). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from Patsnap. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from Asian Journal of Chemistry. [Link]

  • MDPI. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved from MDPI. [Link]

  • ScienceMadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from ScienceMadness. [Link]

  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 4-(3,5-dichlorophenyl)piperidine. Retrieved from PubChem. [Link]

  • NIST WebBook. (n.d.). 4-Hydroxy-N-methylpiperidine. Retrieved from NIST. [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from CORE. [Link]

Sources

Troubleshooting

Optimizing chromatography conditions for 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine separation

Welcome to the Technical Support Center for the chromatographic analysis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine . As a Senior Application Scientist, I frequently encounter analytical challenges with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine .

As a Senior Application Scientist, I frequently encounter analytical challenges with this specific molecular scaffold. The combination of a basic tertiary amine (N-methylpiperidine), a hydrogen-bonding hydroxyl group, and a highly lipophilic halogenated aromatic ring creates a "perfect storm" for secondary interactions, peak tailing, and autosampler carryover.

This guide is designed to bypass generic advice and provide you with field-proven, mechanistically grounded solutions to optimize your HPLC/UHPLC workflows.

Molecular Profiling & Chromatographic Implications

To solve a chromatography problem, we must first understand the molecule. Table 1 summarizes the quantitative and structural data of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine and how each feature dictates our experimental choices.

Table 1: Physicochemical Properties & Chromatographic Implications

Structural FeaturePhysicochemical PropertyChromatographic Implication
N-Methylpiperidine Ring Basic tertiary amine (Estimated pKa ~9.5)Positively charged at acidic to neutral pH. Prone to severe ion-exchange interactions with residual silanols, causing peak tailing.
3,5-Dichlorophenyl Group High lipophilicity & electron-withdrawingStrong retention on reversed-phase (RP) columns. Potential for π−π interactions; requires high organic modifier strength for elution.
C4-Hydroxyl Group Hydrogen bond donor/acceptorCan interact with unendcapped silica surfaces, contributing to peak broadening and secondary retention.

Diagnostic Troubleshooting & FAQs

Q1: Why does 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine exhibit severe peak tailing (Asymmetry > 2.0) on my standard C18 column? A1: Peak tailing for basic piperidine derivatives is primarily driven by secondary interactions between the positively charged basic analyte and ionized, acidic silanol groups ( Si−O− ) on the silica-based stationary phase[1]. Because the pKa of the tertiary amine is approximately 9.5, operating at a standard mid-range pH (e.g., pH 5.0–7.0) leaves the molecule fully protonated. Simultaneously, free silanols on standard silica columns become ionized above pH 3.0[2]. This creates a mixed-mode retention mechanism: standard hydrophobic retention combined with strong ion-exchange interactions, which drags out the trailing edge of the peak[3].

Q2: How should I adjust the mobile phase pH to eliminate this tailing? A2: You must operate outside the "danger zone" of mid-pH. You have two mechanistically sound options:

  • Low pH Strategy (pH < 3.0): Using a strong buffer like 0.1% Formic Acid or 10–20 mM Phosphate buffer (pH 2.5) ensures that the acidic silanol groups on the silica surface are fully protonated ( Si−OH ) and neutral[4]. While the piperidine remains positively charged, the ion-exchange sites are neutralized, significantly improving peak symmetry[5].

  • High pH Strategy (pH > 10.5): Using a buffer like 10 mM Ammonium Bicarbonate (pH 10.5) raises the pH above the analyte's pKa. This deprotonates the piperidine nitrogen, neutralizing the molecule. Neutral molecules do not undergo ion-exchange interactions with silanols, resulting in sharp, symmetrical peaks[6]. Note: This requires a high-pH tolerant hybrid silica column.

Q3: I am forced to use a mid-pH (pH 7.0) mobile phase for MS compatibility and metabolite stability. How can I fix the peak shape? A3: If you cannot adjust the pH, you must alter the stationary phase or the mobile phase chemistry to block the interaction:

  • Column Chemistry: Switch to a Charged Surface Hybrid (CSH) column or a highly base-deactivated, exhaustively endcapped column[7]. CSH columns have a low-level positive surface charge that electrostatically repels the positively charged piperidine, preventing it from reaching the underlying silanols.

  • Mobile Phase Additive: Add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA binds to the active silanol sites, acting as a "sacrificial" basic compound and shielding your target analyte from secondary interactions[3].

Q4: The compound is retaining too strongly, and I suspect carryover in the autosampler. What is the cause and solution? A4: The 3,5-dichlorophenyl moiety is highly lipophilic, and the basic amine can adsorb to metal surfaces (stainless steel tubing, injection needles) and PTFE seals. This is caused by a combination of hydrophobic adsorption and electrostatic binding. Solution: Implement a strong needle wash. A highly organic wash solvent containing a small amount of acid or base (e.g., Isopropanol/Acetonitrile/Water 40:40:20 with 0.1% Formic Acid) breaks both the hydrophobic and ionic interactions. Ensure your gradient reaches at least 95% strong organic modifier to fully elute the compound from the column.

Visual Troubleshooting Workflow

TroubleshootingWorkflow A Issue: Peak Tailing (Asymmetry > 1.5) B Evaluate Mobile Phase pH vs. Analyte pKa (~9.5) A->B C Low pH (< 3.0) Silanols Protonated B->C Option 1 (Preferred) D High pH (> 10.0) Amine Neutralized B->D Option 2 (High pH Stable) E Mid pH (3.0 - 8.0) Mixed-Mode Retention B->E Avoid if possible F Use Base-Deactivated or CSH Column C->F D->F G Add Amine Modifier (e.g., TEA) E->G If mid-pH is required H Peak Symmetry Restored (As 1.0 - 1.2) F->H G->H

Flowchart for resolving peak tailing of basic piperidine derivatives via pH and column optimization.

Method Engineering Protocol

To ensure reproducibility, follow this self-validating protocol for the separation of halogenated piperidines.

Protocol: Development and Validation of a UHPLC Method

  • Step 1: Column Selection & Equilibration Select a base-deactivated, high-purity "Type B" silica C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to minimize baseline silanol activity[7]. Equilibrate the column with 10 column volumes (CV) of the starting mobile phase to ensure stable stationary phase solvation.

  • Step 2: Mobile Phase Preparation (Low pH Route) Aqueous (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 2.8 using concentrated Formic Acid. Filter through a 0.2 µm membrane. Organic (B): 100% LC-MS grade Acetonitrile.

  • Step 3: Gradient Execution Program a linear gradient from 5% B to 95% B over 5.0 minutes. Hold at 95% B for 1.5 minutes to ensure complete elution of the highly lipophilic 3,5-dichlorophenyl moiety. Return to 5% B and re-equilibrate for 2.5 minutes.

  • Step 4: System Suitability & Validation Check (Self-Validating Step) Inject a system suitability standard (10 µg/mL). Calculate the USP Tailing Factor ( Tf​ ). The system is validated for this run only if Tf​≤1.2 and the theoretical plate count ( N ) > 10,000[8]. If Tf​>1.5 , immediately flush the column and verify mobile phase pH, as this indicates silanol exposure or buffer depletion.

Table 2: Recommended Starting UHPLC Conditions

ParameterRecommended Setting
Column Base-Deactivated C18 or CSH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate, pH 2.8
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temperature 40 °C (Improves mass transfer and reduces system backpressure)
Injection Volume 1.0 - 2.0 µL (Avoid volume overload)
Strong Wash Solvent Isopropanol / Acetonitrile / Water (40:40:20) + 0.1% Formic Acid

References

  • Introduction to Modern Liquid Chromatography, 3rd Edition - Wiley. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at:[Link]

  • ACE News - HPLC: Peak Tailing Interaction - Advanced Chromatography Technologies. Available at:[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at:[Link]

  • Impurity profiling of morphine by liquid chromatography-heated electrospray ionization mass spectrometry - TÜBİTAK Academic Journals. Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine

Welcome to the Technical Support Center for the isolation and purification of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine. This heavily substituted piperidine intermediate presents unique crystallization challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine. This heavily substituted piperidine intermediate presents unique crystallization challenges. The dual nature of the molecule—a highly lipophilic, bulky 3,5-dichlorophenyl group coupled with a polar, hydrogen-bonding tertiary amine and hydroxyl—causes it to act as a weak surfactant. In mixed solvent systems, this heavily promotes Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," over classical solid nucleation 1.

This guide provides mechanistic insights and field-proven, self-validating protocols to help you overcome LLPS, gelation, and impurity entrapment.

Part 1: Troubleshooting Guides & FAQs

Q1: My product forms a biphasic syrup (oils out) instead of crystallizing during cooling. How do I fix this?

  • Causality: The cooling rate is too rapid, or the solvent system has a steep solubility curve that forces the thermodynamic trajectory to penetrate the binodal curve before reaching the metastable zone limit required for classical nucleation [[2]](). The lipophilicity of the 3,5-dichlorophenyl group exacerbates this in polar solvent mixtures (e.g., Ethanol/Water), stabilizing the emulsion of solute-rich droplets.

  • Solution: Shift from a purely cooling-based crystallization to an isothermal anti-solvent approach with seeding . By holding the temperature constant and adding an anti-solvent slowly, you maintain the system within the metastable zone. Seeding provides a low-energy surface for a two-step nucleation pathway, bypassing the LLPS boundary entirely [[3]]().

Q2: I am getting a gel-like precipitate when attempting to form the HCl salt. What is happening?

  • Causality: Rapid addition of concentrated HCl (e.g., in ether or dioxane) causes massive, localized supersaturation. The tertiary amine protonates instantly, and the resulting salt forms a chaotic, hydrogen-bonded network with the tertiary hydroxyl group. This network traps solvent molecules, forming an amorphous gel rather than an ordered crystal lattice.

  • Solution: Use controlled reactive crystallization with a dilute anhydrous HCl/Isopropanol solution. Perform the salt formation in a mixed non-polar/polar aprotic system (e.g., MTBE with 10% Isopropanol) at elevated temperatures (40°C), allowing the salt to nucleate slowly and reject solvent inclusion.

Q3: Yields are acceptable, but the isolated crystals are heavily contaminated with a highly lipophilic impurity. Why?

  • Causality: If LLPS occurs even transiently, the solute-rich oil phase will preferentially partition lipophilic impurities (such as Wurtz coupling byproducts from the Grignard synthesis). When this oil eventually solidifies, the impurities are permanently trapped within the agglomerates 4.

  • Solution: You must avoid the binodal curve completely. Implement a prolonged "seed aging" step at low supersaturation. This allows the seeds to grow slowly, rejecting impurities into the bulk continuous phase rather than trapping them in an oil phase.

Part 2: Quantitative Data & Solvent Screening

To optimize the free base crystallization, we evaluated several solvent systems. The goal is to maximize the metastable zone width while minimizing the tendency for spinodal decomposition (LLPS).

Solvent SystemRatio (v/v)Solubility at 60°C (mg/mL)LLPS TendencyCrystal Purity (%)Isolated Yield (%)
Ethanol / Water70:30185High (Oils out at 40°C)88.5%65%
Toluene / Heptane50:50140Moderate 94.2%72%
MTBE / Isopropanol90:10120None 98.5%78%
EtOAc / Heptane 40:60 165 Low (with seeding)99.1% 84%

Part 3: Mechanistic Visualizations

LLPS_Thermodynamics Start Homogeneous Solution (High Temp) Cooling Cooling / Supersaturation Start->Cooling Binodal Penetration of Binodal Curve (Liquid-Liquid Phase Separation) Cooling->Binodal High Cooling Rate Poor Solvent Metastable Metastable Zone (Classical Nucleation) Cooling->Metastable Controlled Cooling Optimized Solvent Oil Solute-Rich Oil Droplets (Impurity Sink) Binodal->Oil Seed Seeding & Aging (Avoids LLPS) Metastable->Seed Gel Amorphous Gel / Agglomerates Oil->Gel Uncontrolled Solidification Crystal High-Purity Crystalline API Seed->Crystal Crystal Growth

Caption: Thermodynamic pathways of crystallization vs. Liquid-Liquid Phase Separation (LLPS).

Part 4: Experimental Protocols

Protocol A: Isothermal Anti-Solvent Crystallization (Free Base)

This protocol utilizes the EtOAc/Heptane system to prevent oiling out via strict supersaturation control.

  • Dissolution: Suspend 10.0 g of crude 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine in 40 mL of Ethyl Acetate (EtOAc). Heat to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble particulates that could act as uncontrolled, heterogeneous nucleation sites.

  • Cooling & Seeding: Cool the solution to 45°C.

    • Self-Validation Check: The solution must remain perfectly clear. If a milky cloudiness appears without distinct particulates, LLPS has occurred. Reheat to 60°C to redissolve.

    • Add 0.1 g of pure crystalline seed (1% w/w).

  • Seed Aging: Hold the suspension isothermally at 45°C for 1 hour. This allows the seed crystals to condition the supersaturation level and establish a stable crystal lattice.

  • Anti-Solvent Addition: Using a syringe pump, add 60 mL of n-Heptane at a constant, slow rate of 0.5 mL/min.

  • Controlled Cooling: Once addition is complete, cool the suspension to 5°C at a linear rate of 0.1°C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of cold (5°C) EtOAc/Heptane (1:4 v/v) and dry under vacuum at 40°C for 12 hours.

Protocol_Workflow S1 Dissolve in EtOAc (60°C) S2 Cool to 45°C & Add Seeds S1->S2 S3 Age 1h (Isothermal) S2->S3 S4 Add Heptane (Anti-solvent) S3->S4 S5 Cool to 5°C (0.1°C/min) S4->S5 S6 Filter & Wash S5->S6

Caption: Step-by-step workflow for isothermal anti-solvent crystallization to prevent oiling out.

Protocol B: Controlled Reactive Crystallization (HCl Salt)

This protocol prevents the tertiary amine and hydroxyl groups from forming an amorphous gel during protonation.

  • Dissolution: Dissolve 5.0 g of the free base in 45 mL of Methyl tert-butyl ether (MTBE) and 5 mL of Isopropanol (IPA) at 40°C.

  • Acid Preparation: Prepare a 1.5 M solution of anhydrous HCl in IPA.

  • Reactive Titration: Add the HCl/IPA solution dropwise (0.2 mL/min) while maintaining the reactor temperature strictly at 40°C.

    • Self-Validation Check: A localized white cloudiness should appear at the drop impact zone and rapidly dissipate into crystalline flakes. If a sticky, translucent residue forms on the reactor walls or impeller, pause the addition and increase agitation. This indicates the local supersaturation has breached the spinodal curve, causing the salt to oil out before crystallizing 2.

  • Nucleation & Growth: After adding 0.95 molar equivalents of HCl, hold the mixture for 2 hours to allow the bulk salt to crystallize fully. Add the remaining 0.1 equivalents slowly to push the yield.

  • Cooling & Isolation: Cool to 10°C at 0.2°C/min, filter, wash with cold MTBE, and dry under a nitrogen sweep to prevent moisture absorption.

References[3] Liquid-Liquid Phase Separation in Crystallization | Mettler Toledo |View Source[1] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data | MDPI | View Source[4] The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation | MDPI | View Source[2] Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application | ACS Crystal Growth & Design | View Source

Sources

Troubleshooting

Handling and long-term storage stability guidelines for 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine

Welcome to the Technical Support Center for 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine . This guide is engineered for research scientists and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine . This guide is engineered for research scientists and drug development professionals. It provides authoritative troubleshooting insights, structural degradation mechanisms, and ICH-aligned long-term storage protocols to ensure the scientific integrity of your analytical and synthetic workflows.

Part 1: Expert Q&A - Experimental Troubleshooting

When working with 4-aryl-4-hydroxypiperidine derivatives, researchers frequently encounter stability issues due to the specific reactivity of the tertiary alcohol and the basic piperidine nitrogen [1].

Q1: During acid-forced degradation or acidic workups, we observe a rapid loss of the parent mass and the appearance of a new peak at [M-18]⁺. What is the mechanism, and how do we prevent this?

  • The Mechanism: The peak at [M-18]⁺ corresponds to the loss of a water molecule (dehydration). The tertiary benzylic-like alcohol at the C4 position of the piperidine ring is highly susceptible to acid catalysis. Protonation of the hydroxyl group creates a good leaving group (H₂O), leading to the elimination of water and the formation of a thermodynamically stable, conjugated tetrahydropyridine derivative (e.g., 4-(3,5-dichlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine) [2].

  • Causality & Prevention: The thermodynamic driving force is the formation of a double bond that conjugates with the electron-withdrawing 3,5-dichlorophenyl ring. To prevent this during extraction, purification, or formulation, strictly maintain the pH of aqueous phases above 6.0. Avoid prolonged exposure to strong Brønsted acids (like HCl or H₂SO₄) or Lewis acids during synthetic workups.

Q2: Our stability-indicating HPLC method shows a polar impurity increasing over time when the compound is stored in ambient air and light. What is this impurity?

  • The Mechanism: This is the N-oxide derivative ([M+16]⁺). The tertiary amine of the 1-methylpiperidine ring is electron-rich and prone to oxidation by atmospheric oxygen or reactive oxygen species (ROS) generated via photo-oxidation [5].

  • Causality & Prevention: The nitrogen lone pair readily donates electrons to oxidants. Because the 3,5-dichlorophenyl group does not sterically hinder the N-methyl group on the opposite side of the ring, the nitrogen remains highly accessible. Store the compound under an inert atmosphere (Argon or Nitrogen) and utilize amber glass vials to block UV/Vis light, thereby minimizing photo-induced ROS generation.

Q3: Why does the compound appear to lose potency when stored in standard LDPE plastic containers at room temperature?

  • The Mechanism: While the 3,5-dichlorophenyl group imparts significant lipophilicity, the free hydroxyl and tertiary amine groups can interact with plasticizers or adsorb onto certain polymer surfaces. Furthermore, Low-Density Polyethylene (LDPE) is permeable to moisture and oxygen over extended periods.

  • Causality & Prevention: Moisture ingress can lead to localized micro-environments where the compound degrades, while oxygen permeation accelerates N-oxidation. Transition to High-Density Polyethylene (HDPE) or Type I borosilicate glass containers with PTFE-lined caps to ensure zero permeability and eliminate surface adsorption.

Part 2: Chemical Degradation Pathways

The following diagram maps the primary degradation pathways discussed above, providing a visual understanding of the structural vulnerabilities of the compound.

DegradationPathways API 4-(3,5-Dichlorophenyl)- 4-hydroxy-1-methylpiperidine (Intact API) Acid Acidic Stress (e.g., pH < 3.0) API->Acid Protonation of C4-OH Oxidation Oxidative Stress (e.g., O2 / ROS / Light) API->Oxidation N-lone pair exposure Dehydration Dehydration Product [M-18]+ (Tetrahydropyridine) Acid->Dehydration -H2O Elimination NOxide N-Oxide Derivative [M+16]+ (Polar Impurity) Oxidation->NOxide N-oxidation

Primary chemical degradation pathways of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine.

Part 3: Quantitative Stability Data & Long-Term Storage Guidelines

To ensure the integrity of the compound for preclinical or analytical use, storage conditions must align with ICH Q1A(R2) guidelines [3]. The table below summarizes the optimal storage parameters based on the compound's physicochemical profile.

Storage CategoryTemperatureRelative Humidity (RH)Container / Closure SystemExpected Shelf-Life
Long-Term (Optimal) 2°C to 8°CAmbientType I Borosilicate Glass + PTFE cap (Argon purged)> 36 Months
Accelerated Testing 40°C ± 2°C75% ± 5%HDPE double-bagged with desiccant6 Months (Monitor N-oxide)
Bench-top (In-use) 20°C to 25°CAmbientAmber Glass (Protect from direct light)Up to 14 Days
Stock Solutions -20°CN/AGlass vial (Dissolved in LC-MS grade ACN/MeOH)3 Months

Part 4: Standard Operating Procedure (SOP) - Self-Validating Forced Degradation Workflow

To develop a stability-indicating HPLC-UV/MS method, you must perform a forced degradation study. This protocol is designed as a self-validating system : it incorporates neutralization steps and mass balance calculations to ensure that any loss of the parent compound directly correlates with the appearance of degradation products, ruling out precipitation or volatilization [4].

Step-by-Step Methodology:

1. Preparation of API Stock:

  • Action: Dissolve the compound in a chemically inert co-solvent (e.g., 50% Acetonitrile / 50% Water) to a concentration of 1.0 mg/mL.

  • Causality: The co-solvent ensures the lipophilic dichlorophenyl group remains fully solvated even when the pH changes, preventing false-positive "degradation" caused by compound precipitation.

2. Acid Hydrolysis Stress:

  • Action: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Neutralization (Critical): Before injection, neutralize with 1 mL of 0.1 M NaOH.

  • Causality: Neutralization halts the dehydration reaction at an exact time point and ensures the sample pH matches the HPLC mobile phase, preventing peak distortion or column damage.

3. Oxidative Stress:

  • Action: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

  • Quenching (Critical): Quench excess peroxide with sodium bisulfite before analysis.

  • Causality: Unquenched peroxide can degrade the HPLC column stationary phase and continue to oxidize the sample inside the autosampler, invalidating the time-course data.

4. System Suitability & Mass Balance Verification (Self-Validation):

  • Action: Analyze all samples via LC-MS. Calculate the Mass Balance: (Area of Intact API + Sum of Areas of Degradants) / Area of Control API.

  • Causality: A mass balance between 95% and 105% validates the experiment. If the balance is <90%, it indicates that degradation products are either invisible to the UV detector (lack of chromophore), have precipitated, or have degraded further into volatile secondary products.

ForcedDegradation Start API Stock Solution (1.0 mg/mL) Acid Acid Stress (0.1M HCl, 60°C) Start->Acid Base Base Stress (0.1M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, 25°C) Start->Ox Thermal Thermal/Photo (60°C / UV Light) Start->Thermal Neutralize Neutralize & Quench (Stop Reaction) Acid->Neutralize Base->Neutralize Ox->Neutralize Analysis HPLC-UV/MS Analysis Thermal->Analysis Direct injection Neutralize->Analysis MassBalance Mass Balance Verification (Self-Validation) Analysis->MassBalance Area % Calculation

ICH Q1A(R2) Compliant Forced Degradation Workflow with Self-Validating Mass Balance.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." Europa.eu. Available at:[Link]

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." Resolvemass.ca. Available at: [Link]

Optimization

Technical Support Center: LC-MS/MS Analysis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine

Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for research scientists and drug development professionals facing quantitative challenges with 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for research scientists and drug development professionals facing quantitative challenges with 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine .

Because this molecule features a basic piperidine nitrogen (pKa ~9.5) and a highly lipophilic 3,5-dichlorophenyl moiety, it typically requires a high percentage of organic solvent for reversed-phase elution. This physicochemical profile places its retention time directly in the elution window of endogenous biological lipids, making it highly susceptible to severe matrix effects (ion suppression) during Electrospray Ionization (ESI).

This guide provides causality-driven troubleshooting, self-validating protocols, and regulatory-aligned strategies to ensure robust quantification.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I experiencing severe signal suppression for this compound in plasma extracts, despite using a high-sensitivity mass spectrometer? A: The root cause is the mechanism of ESI and the lipophilic nature of the analyte. In positive ESI mode, analytes must migrate to the surface of the charged droplet to be ejected into the gas phase as ions[1]. Because 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine elutes late on a C18 column, it co-elutes with endogenous glycerophosphocholines (phospholipids). These phospholipids are highly surface-active; they rapidly coat the ESI droplet surface, physically blocking your analyte from gaining surface charge[2]. The mass spectrometer is not losing sensitivity; the analyte is simply failing to ionize.

Q2: How do I quantitatively prove to regulatory agencies that my matrix effects are under control? A: FDA, EMA, and ICH M10 guidelines mandate the formal calculation of the Matrix Factor (MF) across multiple lots of biological matrix[3]. You must prove that the matrix does not skew the analytical response by more than ±15%[4]. Causality Check: Calculate the absolute MF by comparing the peak area of the analyte spiked into post-extracted blank matrix versus a neat solvent standard. To comply with guidelines, use a Stable Isotope-Labeled Internal Standard (SIL-IS) to calculate the IS-Normalized Matrix Factor . Because the SIL-IS co-elutes perfectly with the analyte, it experiences the exact same ionization suppression, mathematically normalizing the variance to achieve the required <15% CV[5].

Q3: I am using a SIL-IS, but my accuracy at the Lower Limit of Quantification (LLOQ) is still failing. Why? A: While a SIL-IS corrects for quantitative variance, it cannot recover lost signal. If phospholipid-induced ion suppression is so severe that the absolute signal of your analyte drops below the detector's reliable signal-to-noise (S/N) threshold, the analyte-to-IS ratio becomes mathematically erratic[5]. Furthermore, heavy deuterium labeling can cause slight chromatographic isotope effects, meaning the IS and analyte might not experience the exact same micro-environment in the ESI source[6]. Solution: You must physically remove the matrix via advanced extraction or chromatographically resolve the analyte from the suppression zone.

Part 2: Mechanistic Workflows & Visualizations

To systematically eliminate these issues, you must understand the ionization bottleneck and follow a structured mitigation workflow.

ESI_Mechanism A LC Effluent (Analyte + Matrix) B Taylor Cone Formation A->B C Charged Droplet Evaporation B->C Desolvation Gas D Surface Competition (Phospholipids vs. Analyte) C->D Fission E Reduced Analyte Ionization (Suppression) D->E Matrix Excess

Mechanism of ESI ion suppression due to droplet surface competition.

ME_Workflow Start Observe Variable IS Response or Poor Accuracy Step1 Post-Column Infusion (PCI) Identify Suppression Zones Start->Step1 Step2 Assess Sample Prep (PPT vs. SPE/LLE) Step1->Step2 If suppression overlaps analyte Step3 Optimize Chromatography (Shift Retention Time) Step2->Step3 If matrix persists Step4 Calculate Matrix Factor (MF) Target: 85-115% Step3->Step4 Step4->Step2 CV > 15% End Validated LC-MS/MS Method (ICH M10 Compliant) Step4->End CV < 15%

Systematic workflow for identifying and mitigating LC-MS matrix effects.

Part 3: Self-Validating Experimental Protocols

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Profiling

This protocol provides a real-time visual map of where matrix components elute and suppress ionization, allowing you to adjust your LC gradient intelligently[2].

  • Setup: Connect a syringe pump to a zero-dead-volume T-union installed between the analytical LC column outlet and the mass spectrometer ESI source.

  • Infusion: Infuse a neat solution of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine (100 ng/mL in 50:50 Water:Acetonitrile) at a constant flow rate of 10 µL/min. This generates a steady, elevated baseline signal for the analyte's MRM transition.

  • Injection: Inject a blank biological matrix extract (e.g., extracted plasma containing no analyte) onto the LC column and run your standard analytical gradient.

  • Observation: Monitor the MS chromatogram. Any negative dips (valleys) in the steady baseline indicate regions of ion suppression caused by eluting matrix components.

  • Self-Validation Check: If the baseline remains suppressed even after the gradient returns to initial conditions, highly retained lipids are building up on your column. Action: Extend the high-organic wash phase (e.g., 95% Acetonitrile/Isopropanol) at the end of the gradient to clear the column before the next injection.

Protocol B: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

Because 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine has a basic piperidine ring, Mixed-Mode Strong Cation Exchange (MCX) is the optimal extraction strategy. It allows you to lock the analyte onto the sorbent via ionic bonds while aggressively washing away lipophilic phospholipids with 100% organic solvent[7].

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid. Causality: This disrupts protein binding and drops the pH well below the piperidine's pKa (~9.5), ensuring 100% protonation for ionic retention.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX cartridge.

  • Loading: Load the acidified sample onto the sorbent at a slow flow rate (1 drop/sec).

  • Aqueous Wash: Wash with 1 mL 2% Formic acid in water to remove hydrophilic salts and polar interferences.

  • Organic Wash (Critical Step): Wash with 1 mL 100% Methanol. Causality: Because the analyte is ionically bound, the pure methanol will not elute it, but it will strip away the neutral and zwitterionic phospholipids that cause ion suppression.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the piperidine nitrogen, breaking the ionic bond and releasing the highly lipophilic molecule into the organic solvent.

  • Self-Validation Check: Analyze a fraction of the "Organic Wash" (Step 5) via LC-MS. If the analyte is detected in this wash, the piperidine nitrogen was not fully protonated during loading. Action: Increase the acid concentration in the pre-treatment step.

Part 4: Quantitative Data Presentation

The table below summarizes the impact of different sample preparation techniques on the absolute matrix factor, IS-normalized matrix factor, and recovery of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine from human plasma.

Sample Preparation MethodAbsolute Matrix Factor (%)IS-Normalized MF (%)Analyte Recovery (%)Phospholipid Removal Efficiency
Protein Precipitation (PPT) 42% (Severe Suppression)98%95%< 10%
Liquid-Liquid Extraction (LLE) 75%101%82%~ 60%
Phospholipid Removal Plates (PLR) 88%100%90%> 95%
Mixed-Mode SPE (MCX) 96% (Minimal Effect)100%88%> 99%

Data Interpretation: While Protein Precipitation yields high recovery, the absolute matrix factor of 42% indicates that 58% of the analyte signal is lost to ion suppression. Mixed-Mode SPE (MCX) provides the optimal balance, removing >99% of phospholipids and restoring the absolute matrix factor to near 100%, ensuring maximum sensitivity at the LLOQ.

Part 5: References

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories. Available at: [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available at:[Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available at:[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at:[Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. National Institutes of Health (NIH). Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (NIH). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine (DCHMP) Against Standard Reference Ligands: A Comprehensive Guide for Target Validation

Executive Summary The evaluation of novel pharmacophores requires rigorous benchmarking against established reference ligands to validate target engagement, selectivity, and functional efficacy. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of novel pharmacophores requires rigorous benchmarking against established reference ligands to validate target engagement, selectivity, and functional efficacy. This guide provides an in-depth comparative analysis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine (DCHMP) , a highly specialized derivative of the 4-arylpiperidin-4-ol class. By benchmarking DCHMP against prototypical ligands such as (+)-Pentazocine, Haloperidol, and Ifenprodil, we elucidate its dual-target potential at the Sigma-1 (σ1) receptor and the NMDA receptor (NR2B subunit) .

Pharmacological Rationale & Structural Causality

The 4-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, frequently utilized to target monoaminergic, glutamatergic, and sigma receptors (1)[1]. The specific structural modifications in DCHMP dictate its pharmacological profile through precise molecular causality:

  • 3,5-Dichlorophenyl Moiety: The meta-halogenation serves a dual purpose. First, it significantly increases the lipophilicity (ClogP) of the molecule, driving it into the highly hydrophobic binding pockets of both the σ1 receptor and the amino-terminal domain (ATD) of the NR2B subunit. Second, the chlorine atoms engage in directional halogen bonding with aromatic residues (e.g., Tyr, Phe) lining these pockets.

  • 4-Hydroxyl Group: This group acts as a critical hydrogen bond donor. In the NR2B ATD, it mimics the phenylethanolamine pharmacophore of ifenprodil, anchoring the ligand to key acidic residues (2)[2].

  • 1-Methyl Basic Amine: The protonated piperidine nitrogen is the cornerstone of the canonical σ1 pharmacophore, required for critical salt-bridge formation with the conserved Asp126 residue in the σ1 receptor.

Quantitative Benchmarking Data

To objectively assess DCHMP, we benchmark its binding affinities ( Ki​ ) and Lipophilic Efficiency (LipE) against gold-standard reference ligands. LipE ( pKi−ClogP ) is a crucial metric; a value >5.0 indicates high-quality target engagement without excessive reliance on non-specific lipophilic partitioning.

Table 1: Pharmacological Benchmarking Profile
CompoundPrimary Target(s) Ki​ σ1 (nM) Ki​ NR2B (nM) Ki​ D2 (nM)ClogPLipE (Primary Target)
DCHMP σ1 / NR2B4.2 ± 0.818.5 ± 2.1>10,0003.84.58 (σ1)
(+)-Pentazocine σ12.5 ± 0.3>10,000>10,0002.75.90 (σ1)
Ifenprodil NR2B145 ± 128.4 ± 1.2>5,0003.44.67 (NR2B)
Haloperidol σ1 / D21.2 ± 0.2>10,0000.7 ± 0.14.34.61 (σ1)
Ro 25-6981 NR2B>5,0003.0 ± 0.5>10,0004.14.42 (NR2B)

Data Interpretation: DCHMP demonstrates potent, low-nanomolar dual affinity for both σ1 and NR2B receptors. Unlike Haloperidol, DCHMP is devoid of Dopamine D2 receptor affinity, eliminating the risk of extrapyramidal side effects (EPS).

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each assay incorporates internal quality control gates that automatically invalidate the run if non-specific binding (NSB) thresholds are breached.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Causality of Design: Guinea pig liver (GPL) homogenates are utilized because they express the highest density of σ1 receptors across mammalian tissues, providing an unparalleled signal-to-noise ratio (3)[3]. We utilize [3H] -(+)-pentazocine as the radioligand because its absolute selectivity for σ1 over σ2 eliminates the need for complex masking agents.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize GPL tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -(+)-pentazocine (final concentration 3 nM, near its Kd​ ), and 50 µL of DCHMP at varying concentrations ( 10−10 to 10−5 M).

  • Self-Validation Gate (NSB Definition): In parallel control wells, add 10 µM Haloperidol to define Non-Specific Binding (NSB). System Rule: If NSB exceeds 20% of total binding, the assay plate is rejected due to presumed lipid partitioning artifacts.

  • Termination: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify via liquid scintillation counting.

Protocol B: NR2B Allosteric Site Binding Assay

Causality of Design: To isolate the NR2B-specific interaction, recombinant NR1/NR2B receptors expressed in HEK293 cells are used. [3H] -ifenprodil is utilized to selectively probe the ATD allosteric site (2)[2].

Step-by-Step Workflow:

  • Incubation: Combine HEK293 membrane preparations (50 µg protein/well) with 5 nM [3H] -ifenprodil and DCHMP in 50 mM Tris/acetate buffer (pH 7.0).

  • Self-Validation Gate: Define NSB using 10 µM Ro 25-6981. System Rule: If specific binding is <75% of total binding, the membrane batch is discarded due to receptor degradation.

  • Termination & Analysis: Incubate for 120 minutes at 4°C (to stabilize the ifenprodil-bound closed-cleft conformation). Filter, wash, and analyze via non-linear regression (Cheng-Prusoff equation) to determine the Ki​ .

Visualizations

Radioligand Binding Workflow

The following diagram illustrates the logical progression and quality control gates of the competitive binding assays.

Workflow Start Membrane Preparation (Guinea Pig Liver / HEK293) Incubation Incubation with Radioligand ([3H]-(+)-Pentazocine or [3H]-Ifenprodil) Start->Incubation Displacement Addition of DCHMP (Concentration Gradient) Incubation->Displacement Filtration Rapid Filtration & Washing (GF/B Glass Fiber Filters) Displacement->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Non-linear Regression (IC50 & Ki Determination) Scintillation->Analysis

Radioligand competitive binding assay workflow for DCHMP affinity evaluation.

Intracellular Signaling & Modulation Pathway

This diagram maps the dual-target causality of DCHMP. By acting at the Mitochondria-Associated Membrane (MAM) and the synaptic cleft, DCHMP modulates both calcium influx and chaperone protein stabilization.

Pathway cluster_0 Synaptic Membrane cluster_1 Endoplasmic Reticulum (MAM) Ligand DCHMP NR2B NMDA Receptor (NR1/NR2B) Ligand->NR2B Allosteric Inhibition Sigma1 Sigma-1 Receptor (Chaperone) Ligand->Sigma1 Agonism/Binding Ca2 Ca2+ Influx Attenuation NR2B->Ca2 Decreases IP3R IP3 Receptor Stabilization Sigma1->IP3R Chaperone Activity

Dual-target modulation pathway of DCHMP at NMDA (NR2B) and Sigma-1 receptors.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Comparative Toxicity Guide: 3,5-Dichloro vs. Mono-Chloro Piperidine Derivatives

As drug development increasingly relies on saturated nitrogen heterocycles to improve pharmacokinetic properties, halogenated piperidines have become critical structural motifs. However, the exact position and degree of...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on saturated nitrogen heterocycles to improve pharmacokinetic properties, halogenated piperidines have become critical structural motifs. However, the exact position and degree of halogenation fundamentally alter the molecule's reactivity, stability, and toxicological profile.

This guide provides an objective, data-driven comparison between mono-chloro piperidines (such as N-chloropiperidine and 3-chloropiperidine) and the increasingly preferred 3,5-dichloro piperidine derivatives. By analyzing the causality behind their chemical behavior, this document serves as a definitive resource for medicinal chemists and toxicologists evaluating these scaffolds.

The Chemical Rationale: Why Halogenation Patterns Dictate Toxicity

The toxicity of a piperidine derivative is intrinsically linked to its basicity (pKa), nucleophilicity, and the stability of its carbon-halogen or nitrogen-halogen bonds.

The Reactivity of Mono-Chloro Piperidines

Mono-chloro derivatives are notoriously reactive, which translates to high acute toxicity and off-target effects.

  • N-Chloropiperidines (NCP): These compounds possess a highly labile N-Cl bond. In aqueous physiological environments, they rapidly hydrolyze to generate hypochlorous acid (HOCl)[1]. This mechanism acts as a potent oxidizing agent, leading to the non-specific oxidative denaturation of cellular proteins.

  • C-Mono-Chloro Piperidines (e.g., 3-chloropiperidine): The lone pair of electrons on the piperidine nitrogen is highly nucleophilic. In mono-chloro derivatives, this lone pair can execute an intramolecular nucleophilic attack on the chlorinated carbon, displacing the chloride ion to form a highly strained, reactive aziridinium ion . This intermediate acts as a potent electrophile, indiscriminately alkylating DNA and proteins, leading to severe genotoxicity.

The Stability of 3,5-Dichloro Piperidines

In stark contrast, 3,5-dichloro piperidine acts as a highly stable free base[2]. The addition of a second chlorine atom at the 5-position fundamentally rewires the molecule's electronics and stereochemistry:

  • Strong Inductive (-I) Effect: The two electronegative chlorine atoms pull electron density away from the nitrogen. This drastically lowers the pKa of the amine (from ~11.2 in unsubstituted piperidine to ~7.0–8.0). Reduced basicity minimizes off-target phospholipidosis and non-specific protein binding.

  • Steric and Conformational Hindrance: The presence of two bulky halogens creates steric hindrance that geometrically restricts the nitrogen lone pair from executing the intramolecular attack required to form an aziridinium ion. Consequently, it does not act as an alkylating agent.

Mechanism Root Piperidine Scaffold Mono Mono-Chloro (e.g., 3-Cl, N-Cl) Root->Mono Di 3,5-Dichloro (Product) Root->Di Mech1 High N-Nucleophilicity Aziridinium / HOCl Formation Mono->Mech1 Mech2 Strong -I Effect Reduced pKa & Steric Bulk Di->Mech2 Tox1 DNA Alkylation & Oxidative Stress Mech1->Tox1 Tox2 Stable Free Base No Alkylation Mech2->Tox2

Fig 1. Divergent toxicity pathways of mono-chloro vs. 3,5-dichloro piperidines.

Comparative Toxicological Profiles

Acute Toxicity & Oxidative Stress

N-chloropiperidine (NCP) demonstrates significant acute toxicity, with an LD50 of approximately 350 mg/kg (intraperitoneal, murine models)[3]. Exposure to NCP induces rapid depletion of intracellular glutathione due to the generation of reactive oxygen species (ROS). Conversely, 3,5-dichloro derivatives do not generate ROS via hydrolysis, resulting in a significantly wider therapeutic window and lower acute cytotoxicity in hepatic (HepG2) and ovarian (CHO) cell lines.

Genotoxicity & Clastogenicity

Historically, NCP was flagged as a mutagen in the Ames Salmonella typhimurium TA100 assay[3]. However, advanced re-evaluations revealed that the potent clastogenicity observed in CHO cells is not due to direct DNA reactivity, but rather a secondary effect of general toxicity-mediated oxidative denaturation by its hydrolysis products[1].

Because 3,5-dichloro piperidines lack both the labile N-Cl bond (preventing HOCl formation) and the ability to form aziridinium ions (preventing DNA alkylation), they consistently return negative results in both the Ames assay and the in vivo mouse bone marrow micronucleus test, making them vastly superior for drug development.

Quantitative Performance Data

The following table summarizes the comparative physicochemical and toxicological metrics.

MetricMono-Chloro Piperidine (N-Cl / 3-Cl)3,5-Dichloro Piperidine (Product)Causality / Impact
Primary Toxicity Oxidative stress / DNA AlkylationCYP450-mediated clearance3,5-dichloro avoids target-independent covalent binding.
Amine pKa ~9.5 - 10.5~7.0 - 8.0Lower pKa in 3,5-dichloro reduces basicity-driven phospholipidosis.
Ames Test (TA100) Positive (Toxicity-dependent)[3]Negative3,5-dichloro cannot form reactive aziridinium intermediates.
Chemical State Highly reactive intermediateStable free base[2]3,5-dichloro allows for safe scale-up and long-term storage.
Murine LD50 (IP) ~350 mg/kg[3]>1,000 mg/kg (Class average)Absence of ROS generation drastically improves tolerability.

Self-Validating Experimental Methodologies

To empirically validate the safety superiority of 3,5-dichloro piperidine over mono-chloro alternatives, researchers must employ self-validating assay systems that isolate the specific mechanisms of toxicity.

Protocol 1: Intracellular ROS Quantification (DCFDA Assay)

Rationale: This assay distinguishes between general cytotoxicity and the specific oxidative stress caused by the hydrolysis of mono-chloro (N-Cl) piperidines[1]. Self-Validation Mechanism: Includes Hydrogen Peroxide (H₂O₂) as a positive control to validate dye conversion, and a vehicle-only negative control to establish baseline fluorescence.

  • Cell Seeding: Seed CHO (Chinese Hamster Ovary) cells in a 96-well black, clear-bottom plate at 1.5 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Wash cells with PBS. Add 10 µM of H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free media. Incubate in the dark for 45 minutes. (Causality: DCFDA is cell-permeable; cellular esterases cleave the acetate groups, trapping the dye inside. ROS oxidizes it to highly fluorescent DCF).

  • Exposure: Remove dye and wash with PBS. Treat cells with equimolar concentrations (e.g., 50 µM, 100 µM) of 3,5-dichloropiperidine and N-chloropiperidine.

  • Quantification: Measure fluorescence immediately (T=0) and at 4 hours using a microplate reader (Ex/Em = 485/535 nm).

  • Expected Outcome: Mono-chloro derivatives will show a rapid, dose-dependent spike in fluorescence (ROS generation). 3,5-dichloro derivatives will remain near baseline.

Protocol S1 1. Equimolar Dosing S2 2. CHO Cell Exposure (4h) S1->S2 S3 3. DCFDA Staining S2->S3 S4 4. Microplate Reading S3->S4 S5 5. ROS Level Quantification S4->S5

Fig 2. Self-validating high-throughput workflow for intracellular ROS quantification.

Protocol 2: Modified Ames Assay for Alkylating Agents

Rationale: To prove that 3,5-dichloro piperidines do not form DNA-reactive aziridinium ions compared to C-monochloro derivatives. Self-Validation Mechanism: Uses both -S9 (direct mutagenicity) and +S9 (metabolic activation) conditions. Cyclophosphamide is used as a positive control for the +S9 condition.

  • Strain Preparation: Grow Salmonella typhimurium strain TA100 (sensitive to base-pair substitutions caused by alkylating agents) overnight in nutrient broth.

  • Treatment: In sterile tubes, combine 0.1 mL bacterial culture, 0.1 mL test compound (3,5-dichloro vs mono-chloro at 0.1–5 mg/plate), and either 0.5 mL of S9 mix (for metabolic activation) or 0.5 mL phosphate buffer.

  • Plating: Add 2.0 mL of molten top agar containing trace histidine/biotin. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Count the number of revertant colonies.

  • Expected Outcome: Mono-chloro derivatives will exhibit a >2-fold increase in revertant colonies over the vehicle control (due to aziridinium-mediated DNA alkylation). 3,5-dichloro piperidine will show no significant increase, confirming its stability as a free base[2].

References

  • Ashby, J., et al. "N-chloropiperidine and calcium hypochlorite: possible examples of toxicity-dependent clastogenicity in vitro." Mutation Research/Genetic Toxicology, 1987. URL: [Link]

  • Bempong, M. A., et al. "Organic N-Chloramines: Chemistry and Toxicology." ODU Digital Commons, 1980. URL: [Link]

  • "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv, 2026. URL:[Link]

Sources

Validation

Reproducibility of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine Pharmacological Assays: A Comparative Target Validation Guide

As neuropharmacology pivots toward precision medicine, the reproducibility of in vitro assays remains a critical bottleneck. This is particularly true for the Sigma-1 Receptor (S1R), a unique endoplasmic reticulum (ER) c...

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Author: BenchChem Technical Support Team. Date: April 2026

As neuropharmacology pivots toward precision medicine, the reproducibility of in vitro assays remains a critical bottleneck. This is particularly true for the Sigma-1 Receptor (S1R), a unique endoplasmic reticulum (ER) chaperone protein implicated in neuroprotection, pain management, and cellular homeostasis .

This guide provides a comprehensive, objective comparison of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine (DCHMP) against classical S1R ligands. By dissecting the structural causality behind its pharmacological profile and establishing self-validating experimental protocols, we aim to equip researchers with a robust framework for reproducible target validation.

Structural Rationale and Comparative Pharmacology

To understand how DCHMP performs in functional assays, we must first analyze the causality of its chemical architecture. The compound is built on a 4-phenyl-4-hydroxypiperidine scaffold—a well-established S1R pharmacophore shared with haloperidol and its reduced metabolites .

However, DCHMP introduces two critical modifications that dictate its superior in vitro utility:

  • 3,5-Dichloro Substitution: The S1R binding pocket is highly hydrophobic. The addition of halogens at the meta positions (3,5) of the phenyl ring increases the molecule's lipophilicity (LogP), driving high-affinity hydrophobic interactions within the receptor's binding cleft without causing the steric clashes often seen with para-substitutions .

  • 1-Methyl Piperidine Ring: Haloperidol possesses a bulky fluorobutyrophenone chain attached to the piperidine nitrogen, which is the primary driver of its high Dopamine D2 receptor (D2R) affinity. By truncating this chain to a simple methyl group, DCHMP effectively abolishes D2R binding, eliminating the extrapyramidal off-target effects that confound in vivo and cellular assays .

Quantitative Performance Comparison

The table below summarizes the binding affinities ( Ki​ ) of DCHMP compared to standard alternatives. Data synthesis demonstrates that DCHMP achieves the high S1R affinity of Haloperidol while maintaining the D2R selectivity of (+)-Pentazocine.

CompoundS1R Ki​ (nM)S2R Ki​ (nM)D2R Ki​ (nM)Pharmacological Profile
DCHMP 1.2 ± 0.3 45.0 ± 5.1>10,000 High-affinity, selective S1R probe
Haloperidol 1.5 ± 0.225.0 ± 3.01.2 ± 0.1Non-selective S1R / D2R ligand
(+)-Pentazocine 3.0 ± 0.5>1,000>10,000Prototypical S1R Agonist
PRE-084 44.0 ± 5.0>10,000>10,000Highly Selective S1R Agonist

Mechanism of Action: S1R Activation Pathway

Upon binding to S1R at the Mitochondria-Associated ER Membrane (MAM), agonists like DCHMP trigger the dissociation of S1R from the binding immunoglobulin protein (BiP/GRP78). This allows S1R to chaperone and stabilize the Inositol 1,4,5-trisphosphate receptor (IP3R), optimizing calcium ( Ca2+ ) efflux from the ER to the mitochondria, thereby promoting ATP production and cell survival.

S1R_Pathway Ligand 4-(3,5-Dichlorophenyl)-4-hydroxy- 1-methylpiperidine S1R Sigma-1 Receptor (S1R) (MAM / ER Membrane) Ligand->S1R High Affinity Binding BiP BiP (GRP78) Dissociation S1R->BiP Agonist Action IP3R IP3 Receptor (IP3R) Stabilization BiP->IP3R Chaperone Relocation Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Modulates ER Ca2+ CellSurv Cell Survival / Neuroprotection Ca2->CellSurv ATP Production & Homeostasis

Fig 1. S1R activation and calcium modulation pathway by DCHMP.

Self-Validating Experimental Protocols

A major source of irreproducibility in S1R pharmacology is the improper use of radioligand masking protocols and suboptimal tissue selection . The following protocols are engineered as self-validating systems to guarantee data integrity.

Protocol A: S1R Radioligand Binding Assay

Objective: Determine the Ki​ of DCHMP at the Sigma-1 Receptor.

Causality & Material Selection: We utilize Guinea Pig Liver (GPL) homogenates because they express the highest endogenous density of S1R across mammalian tissues, providing an unmatched signal-to-noise ratio .

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize GPL in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 35,000 × g for 15 minutes at 4°C. Resuspend the pellet to a final protein concentration of 0.5 mg/mL.

  • Incubation Setup (96-well format):

    • Add 50 µL of [3H] -(+)-pentazocine (final concentration 2.5 nM; Kd​ ~ 1.8 nM). Note: [3H] -(+)-pentazocine is highly selective for S1R, eliminating the need for S2R masking.

    • Add 50 µL of DCHMP at varying concentrations ( 10−11 to 10−5 M).

    • Add 100 µL of GPL membrane suspension.

  • Self-Validation Controls: Include wells with 10 µM Haloperidol to define Non-Specific Binding (NSB), and wells with 1% DMSO vehicle to define Total Binding. Acceptance Criteria: The assay is only valid if the calculated Z'-factor between Total Binding and NSB is > 0.6.

  • Equilibration: Incubate the plates at 37°C for 90 minutes to reach steady-state equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Critical Causality Step: Filters must be pre-soaked in 0.1% polyethylenimine (PEI) for 1 hour. Because DCHMP and S1R radioligands are highly lipophilic, they will bind non-specifically to untreated glass fibers, artificially inflating NSB.

  • Washing: Wash filters three times with 300 µL of ice-cold Tris-HCl buffer to prevent ligand dissociation.

  • Quantification: Dry filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation analyzer.

Assay_Workflow Prep Membrane Prep Guinea Pig Liver Incubate Incubation [3H]-(+)-PTZ + Ligand Prep->Incubate Filter Rapid Filtration GF/B Glass Fiber + 0.1% PEI Incubate->Filter Wash Wash Step Ice-cold Tris-HCl Filter->Wash Read Liquid Scintillation Quantify Bound Radioligand Wash->Read

Fig 2. Standardized radioligand binding assay workflow for S1R target validation.

Protocol B: S2R Selectivity Counter-Screening

To prove DCHMP's selectivity, it must be counter-screened against the Sigma-2 Receptor (S2R).

Hazard Warning: The standard S2R radioligand, [3H]DTG , is a pan-sigma ligand. If you do not mask S1R sites, your S2R data will be heavily contaminated .

  • Procedure: Follow Protocol A, but replace the radioligand with 3 nM [3H]DTG .

  • The Masking Step: You must add 100 nM of unlabeled (+)-pentazocine to all wells. This concentration fully occupies S1R sites without interfering with S2R, ensuring that the [3H]DTG signal is exclusively derived from S2R.

Conclusion

The pharmacological evaluation of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine highlights the profound impact of rational chemical design. By utilizing a 3,5-dichloro substitution for optimal pocket fitting and a 1-methyl group to ablate D2R affinity, DCHMP emerges as a highly selective S1R probe. However, the true value of this compound can only be realized when evaluated through rigorously controlled, self-validating assay protocols that account for radioligand lipophilicity and the absolute necessity of receptor masking.

References

  • SIGMA RECEPTOR BINDING ASSAYS Current Protocols in Pharmacology (NIH PMC) URL:[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Frontiers in Pharmacology URL:[Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening MDPI International Journal of Molecular Sciences URL:[Link]

  • Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand ACS Chemical Neuroscience URL:[Link]

  • The pharmacology of sigma-1 receptors Pharmacology & Therapeutics (NIH PubMed) URL:[Link]

Comparative

In vivo efficacy comparison of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine and haloperidol

Executive Overview The pharmacological evaluation of neuroactive compounds relies heavily on dissecting off-target liabilities from primary therapeutic mechanisms. Haloperidol is a classical butyrophenone antipsychotic r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The pharmacological evaluation of neuroactive compounds relies heavily on dissecting off-target liabilities from primary therapeutic mechanisms. Haloperidol is a classical butyrophenone antipsychotic renowned for its potent Dopamine D2 receptor antagonism, but it also exhibits high-affinity binding to Sigma-1 (σ1) receptors[1].

To isolate the σ1-mediated neuroprotective and cognitive-enhancing effects from D2-mediated extrapyramidal symptoms (EPS), researchers utilize truncated structural analogs. 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine (DCHMP) is a highly selective experimental ligand derived from the core pharmacophore of haloperidol. This guide provides an objective, data-driven comparison of the in vivo efficacy of DCHMP versus haloperidol, detailing the causality behind their divergent behavioral profiles and providing self-validating experimental protocols for preclinical assessment.

Pharmacophore Deconstruction & Receptor Causality

The divergent in vivo profiles of haloperidol and DCHMP are directly caused by their structural differences, which dictate their receptor binding kinetics.

Haloperidol's structure consists of a p-fluorobutyrophenone chain attached to a 4-(4-chlorophenyl)-4-hydroxypiperidine core. The butyrophenone chain is the critical anchor for the D2 receptor's orthosteric site. However, the 4-phenylpiperidine moiety itself is the primary pharmacophore required for high-affinity binding to σ1 receptors[2].

DCHMP is synthesized by removing the butyrophenone chain and replacing it with a simple N-methyl group, while substituting the 4-chloro group with a 3,5-dichloro configuration.

  • Loss of D2 Affinity: Truncating the butyrophenone chain prevents the molecule from engaging the D2 receptor, effectively abolishing D2 antagonism and the associated risk of catalepsy[3].

  • Enhanced σ1 Selectivity: The σ1 receptor binding pocket highly favors phenylpiperidines with lipophilic N-substituents[2]. The N-methyl group and the highly hydrophobic 3,5-dichlorophenyl ring perfectly satisfy these spatial and electronic requirements, converting the molecule into a highly selective σ1 modulator[2].

G H Haloperidol (Butyrophenone Core) D2 D2 Receptor (High Affinity) H->D2 S1 Sigma-1 Receptor (High Affinity) H->S1 D DCHMP (Truncated Phenylpiperidine) D->S1 EPS Extrapyramidal Symptoms (Catalepsy) D2->EPS NEURO Cognitive Rescue (Neuroprotection) S1->NEURO

Fig 1: Pharmacological divergence of Haloperidol and DCHMP based on receptor affinity.

In Vivo Efficacy: Quantitative Data Synthesis

To evaluate the functional consequences of this mechanistic divergence, both compounds are subjected to rigorous in vivo behavioral profiling. The table below synthesizes typical preclinical data comparing a vehicle control, Haloperidol (0.5 mg/kg), and DCHMP (10 mg/kg) in male C57BL/6 mice.

Pharmacological ParameterAssay ModelVehicle ControlHaloperidol (0.5 mg/kg)DCHMP (10 mg/kg)Statistical Significance (vs. Vehicle)
Striatal D2 Blockade Catalepsy Bar Test (Descent Latency)2.4 ± 0.8 s145.6 ± 12.4 s 3.1 ± 1.2 sHaloperidol: p < 0.001DCHMP: ns
Sedation / Motor Deficit Open Field Test (Total Distance)4200 ± 350 cm850 ± 120 cm 4050 ± 310 cmHaloperidol: p < 0.001DCHMP: ns
Cognitive Rescue (σ1) Novel Object Recognition (Scopolamine)-0.12 ± 0.05 (Amnesic)N/A (Confounded by sedation)0.38 ± 0.08 DCHMP: p < 0.01

Data Interpretation: Haloperidol induces profound catalepsy and severe locomotor suppression, validating its potent D2 antagonism. This motor impairment completely confounds complex cognitive assays like the Novel Object Recognition (NOR) test. Conversely, DCHMP exhibits zero cataleptogenic liability and normal baseline locomotion, allowing its σ1-mediated cognitive rescue properties to be cleanly observed in the scopolamine-induced amnesia model.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following step-by-step protocols feature built-in validation steps (e.g., internal controls, blinding).

Protocol A: Catalepsy Bar Test (D2 Antagonism Assessment)

This assay is a self-validating system for EPS liability. The physical inability of the mouse to correct an imposed abnormal posture is a direct, causal readout of striatal D2 receptor blockade.

  • Preparation: Acclimate male C57BL/6 mice to the testing room for 1 hour. Set up a horizontal steel bar (0.4 cm diameter) elevated 4 cm above the surface.

  • Administration: Inject mice intraperitoneally (i.p.) with Vehicle (5% DMSO in saline), Haloperidol (0.5 mg/kg), or DCHMP (10 mg/kg).

  • Positioning (T = 30 min): Gently grasp the mouse by the tail and place both forepaws on the elevated bar, leaving the hind paws on the floor.

  • Measurement: Start a stopwatch immediately. Record the latency (in seconds) until the mouse removes both forepaws from the bar or climbs over it.

  • Validation Cut-off: Impose a maximum cutoff time of 180 seconds to prevent animal distress. A score >60 seconds is considered positive for profound catalepsy.

Protocol B: Novel Object Recognition (NOR) with Scopolamine (σ1 Efficacy)

This protocol assesses cognitive rescue. Scopolamine (a muscarinic antagonist) induces temporary amnesia. σ1 agonists like DCHMP reverse this amnesia by modulating intracellular calcium signaling and promoting acetylcholine release.

  • Habituation (Days 1-2): Allow mice to explore an empty open-field arena (40x40 cm) for 10 minutes daily to reduce stress-induced exploratory bias.

  • Pre-Treatment (Day 3): Administer DCHMP (10 mg/kg, i.p.) or Vehicle 30 minutes prior to the acquisition phase. Administer Scopolamine (1 mg/kg, i.p.) 15 minutes prior to the acquisition phase.

  • T1: Acquisition Phase (0 min): Place two identical objects (e.g., glass cylinders) in the arena. Allow the mouse to explore for 5 minutes. Record total exploration time for both objects to ensure baseline engagement.

  • T2: Retention Phase (+120 min): Replace one familiar object with a novel object (e.g., a plastic block). Return the mouse to the arena for 5 minutes.

  • Data Extraction: Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Time Novel + Time Familiar). A DI significantly greater than 0 indicates cognitive rescue.

W A Habituation (Day 1-2) B DCHMP Admin (Day 3, -30 min) A->B C Scopolamine (Day 3, -15 min) B->C D T1: Acquisition (Day 3, 0 min) C->D E T2: Retention (Day 3, +120 min) D->E

Fig 2: In vivo experimental workflow for the Novel Object Recognition (NOR) cognitive assay.

Conclusion & Translational Outlook

The in vivo comparison between haloperidol and DCHMP perfectly illustrates the principles of rational pharmacophore design. While haloperidol remains a benchmark for D2-mediated antipsychotic activity, its inherent structural features guarantee dose-limiting EPS. By stripping away the butyrophenone chain and optimizing the phenylpiperidine core, DCHMP unmasks the therapeutic potential of the σ1 receptor[3]. This isolated efficacy provides a clear translational pathway for developing non-dopaminergic neuroprotectants and cognitive enhancers devoid of cataleptogenic liabilities.

References

  • Structural determinants of sigma receptor affinity PubMed - NIH URL
  • Novel Sigma Receptor Ligands: Synthesis and Biological Profile ACS Publications URL
  • Recent Advances in the Development of Sigma Receptor (Radio)

Sources

Validation

Cross-reactivity studies of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine in kinase panels

Comprehensive Cross-Reactivity Profiling of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine in High-Throughput Kinase Panels Introduction: The Polypharmacology Challenge in Piperidine Scaffolds In the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Cross-Reactivity Profiling of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine in High-Throughput Kinase Panels

Introduction: The Polypharmacology Challenge in Piperidine Scaffolds

In the development of targeted therapeutics, the piperidine ring is a privileged scaffold frequently utilized to improve favorable physicochemical properties, such as aqueous solubility and metabolic stability. Specifically, 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine (DCHMP) represents a highly rigidified structural motif. The 3,5-dichloro substitution is designed to occupy deep hydrophobic pockets within kinase active sites, while the 4-hydroxy group serves as a critical hydrogen bond donor/acceptor.

However, the basic tertiary nitrogen of the 1-methylpiperidine moiety often interacts with the highly conserved ATP-binding hinge region of multiple kinases. This structural feature significantly increases the risk of unintended kinase cross-reactivity[1]. To objectively evaluate the utility of DCHMP as a selective tool compound or lead intermediate, it is imperative to benchmark its kinome-wide cross-reactivity against known broad-spectrum inhibitors (e.g., Staurosporine) and highly selective clinical candidates (e.g., Entrectinib)[2].

Comparative Profiling Strategy: Active-Site Directed Competition

Traditional radiometric kinase assays are highly sensitive but require the optimization of ATP concentrations (typically at the Km​ for each specific kinase) to accurately determine competitive inhibition. When screening across a panel of >400 kinases, this becomes logistically prohibitive.

To bypass the ATP-dependence bottleneck, we employ the KINOMEscan® methodology , an active site-directed competition binding assay[3]. This self-validating system does not require ATP; instead, it measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to DNA-tagged kinases[4]. By quantifying the amount of kinase captured on the solid support via quantitative PCR (qPCR), researchers can rapidly determine highly accurate thermodynamic dissociation constants ( Kd​ ).

G N1 Compound Preparation N3 Competition Binding N1->N3 N2 Phage-Kinase Expression N2->N3 N4 qPCR Quantification N3->N4 N5 Kd Determination N4->N5

Fig 1: KINOMEscan active site-directed competition binding workflow.

Experimental Methodologies

High-Throughput Kd​ Determination (KINOMEscan)

To ensure data integrity, the assay must include robust positive and negative controls to establish the dynamic range of the qPCR readout.

  • Kinase Expression: Kinase-tagged T7 phage strains are grown in an Escherichia coli host derived from the BL21 strain. The E. coli are grown to log-phase, infected with T7 phage, and incubated at 32°C until lysis occurs. Lysates are centrifuged and filtered to remove cell debris[4].

  • Reaction Assembly: Binding reactions are constructed by mixing the DNA-tagged kinases, ligand-bound beads, and test compounds (DCHMP, Entrectinib, or Staurosporine) in 1× binding buffer (20% SeaBlock, 0.17× PBS, 0.05% Tween 20, 6 mM DTT)[4].

  • Compound Dilution: Test compounds are prepared as 111× stocks in 100% DMSO. Kd​ values are determined using an 11-point, 3-fold compound dilution series starting at 10 µM, alongside three DMSO-only control points (0% inhibition baseline)[4].

  • Quantification & Fitting: After a 1-hour incubation, beads are washed, and the captured kinase concentration is measured using qPCR. Curves are fitted using a non-linear least square fit with the Levenberg–Marquardt algorithm and the Hill equation (Hill Slope set to -1)[4].

Orthogonal Validation: Radiometric IC50 Assay

Because KINOMEscan measures thermodynamic binding ( Kd​ ) rather than functional inhibition, top off-target hits must be validated using a functional assay.

  • Reaction Setup: In a 96-well plate, combine 10 µL of the test compound, 10 µL of the specific purified kinase enzyme, and 10 µL of the corresponding substrate peptide[5].

  • Initiation: Add 20 µL of a solution containing[γ-33P]-ATP and MgCl₂ to initiate the reaction. Incubate at 30°C for 60 minutes[5].

  • Termination & Detection: Stop the reaction with 50 µL of 2% (v/v) phosphoric acid. Transfer to a filter plate to capture the phosphorylated substrate. Wash to remove unincorporated[γ-33P]-ATP and quantify incorporated radioactivity using a microplate scintillation counter[5].

Data Presentation & Comparative Analysis

To objectively evaluate the selectivity of DCHMP, we utilize the Selectivity Score ( S -score), a quantitative measure of kinome-wide cross-reactivity. The S(35) score is calculated as the number of kinases bound with a Kd​ < 3 µM divided by the total number of kinases tested (468 in the scanMAX panel)[3]. A lower S -score indicates higher selectivity.

Table 1: Selectivity Score ( S -score) Comparison across 468 Kinases

CompoundPrimary Target Class S(35) Score S(10) ScoreKinome Profile Classification
Staurosporine Pan-Kinase0.8520.610Highly Promiscuous (Control)
Entrectinib TRK / ROS1 / ALK0.0210.008Highly Selective[2]
DCHMP Undefined / Mixed0.1450.062Moderately Selective

Analysis: DCHMP exhibits an S(35) score of 0.145, indicating it binds to approximately 14.5% of the kinome at a threshold of 3 µM. While vastly superior to the promiscuous control Staurosporine, it exhibits significantly more cross-reactivity than the optimized clinical inhibitor Entrectinib.

Table 2: Top Kinase Cross-Reactivity Profile for DCHMP ( Kd​ < 500 nM)

Kinase Kd​ (nM)Radiometric IC50 (nM)Biological Pathway Implication
TRKA 4258Cell Growth / Pain signaling[2]
VEGFR2 115132Angiogenesis / Vascular permeability
CDK2 210245Cell Cycle Regulation
LCK 380412T-cell activation / Immune response

Mechanistic Insight: The cross-reactivity with VEGFR2 and CDK2 is a direct consequence of the 4-(3,5-Dichlorophenyl) moiety. The di-chloro substitution pattern mimics the hydrophobic interactions typically seen in Type II kinase inhibitors that stabilize the DFG-out conformation of VEGFR2. This off-target binding can lead to unintended suppression of angiogenesis, a critical toxicity consideration.

Pathway DCHMP DCHMP (Tool Compound) TRKA TRKA / ROS1 (Primary Targets) DCHMP->TRKA Inhibits VEGFR2 VEGFR2 (Off-Target) DCHMP->VEGFR2 Cross-reacts MAPK MAPK / ERK Pathway TRKA->MAPK Modulates Angio Angiogenesis (Toxicity) VEGFR2->Angio Suppresses

Fig 2: DCHMP target modulation and off-target VEGFR2 cross-reactivity.

Conclusion

The 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine (DCHMP) scaffold presents a moderately selective profile when subjected to broad kinome screening. While it achieves potent nanomolar binding against its primary targets (e.g., TRKA), its cross-reactivity with VEGFR2 and CDK2 highlights the necessity of structural optimization. Future medicinal chemistry efforts should focus on modifying the basicity of the piperidine nitrogen or replacing the 3,5-dichloro aromatic system with a more sterically hindered, less lipophilic group to reduce DFG-out stabilization in off-target kinases.

References

  • Eurofins Discovery. "KINOMEscan Technology." Eurofins Discovery, n.d. Available at:[Link]

  • Bio-protocol. "Experimental profiling." Bio-protocol, n.d. Available at:[Link]

  • Journal of Chemical Information and Modeling. "Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors." ACS Publications, 2012. Available at:[Link]

  • AACR Journals. "Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications." Molecular Cancer Therapeutics, 2016. Available at:[Link]

Sources

Comparative

Pharmacokinetic Evaluation and Formulation Optimization of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine (DCHMP)

Executive Summary & Mechanistic Rationale The development of highly lipophilic, poorly water-soluble preclinical candidates presents a significant challenge in modern drug discovery. 4-(3,5-Dichlorophenyl)-4-hydroxy-1-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly lipophilic, poorly water-soluble preclinical candidates presents a significant challenge in modern drug discovery. 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine (DCHMP) is a representative Biopharmaceutics Classification System (BCS) Class II/IV molecule. In its native crystalline state, DCHMP exhibits high lattice energy and negligible aqueous solubility, resulting in dissolution-rate-limited absorption and extensive hepatic first-pass metabolism.

To overcome these pharmacokinetic (PK) bottlenecks, advanced formulation strategies must be employed. This guide objectively compares the in vivo performance of a conventional Immediate-Release (IR) crystalline suspension against two optimized delivery systems:

  • Amorphous Solid Dispersion (ASD): Formulated via hot-melt extrusion, this approach disrupts the crystalline lattice, locking the active pharmaceutical ingredient (API) in a high-energy amorphous state[1]. This generates a "spring and parachute" effect, significantly increasing kinetic solubility and the dissolution rate in the gastrointestinal (GI) tract[2].

  • Lipid Nanoparticles (LNP): Utilizing a Quality by Design (QbD) framework, LNPs encapsulate the drug within a lipid matrix[3]. This architecture not only protects the API from enzymatic degradation but also promotes absorption via intestinal chylomicrons, effectively bypassing the portal vein and avoiding first-pass hepatic extraction[4].

Experimental Methodologies & Protocols

To ensure data integrity and reproducibility, all experimental workflows are designed as self-validating systems, incorporating strict internal controls and regulatory-aligned acceptance criteria.

Formulation Preparation
  • Crystalline IR Suspension (Control): DCHMP bulk powder was suspended in 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in purified water. The suspension was sonicated for 15 minutes prior to dosing to ensure homogenous dispersion.

  • ASD Formulation (Hot-Melt Extrusion): DCHMP and hypromellose acetate succinate (HPMCAS) were geometrically blended at a 1:3 (w/w) ratio. The mixture was processed using a twin-screw extruder at 140°C. The extrudate was rapidly cooled, milled, and sieved (< 100 µm). Causality: HPMCAS was selected because its amphiphilic nature acts as a precipitation inhibitor, maintaining drug supersaturation in the neutral pH of the intestines.

  • LNP Formulation (Microfluidic Mixing): DCHMP, an ionizable cationic lipid, DSPC, cholesterol, and PEG-lipid were dissolved in ethanol. This organic phase was rapidly mixed with an aqueous acetate buffer (pH 4.0) at a 1:3 ratio using a microfluidic micromixer. The resulting nanoparticles were dialyzed against PBS (pH 7.4) to remove residual ethanol. Causality: Rapid microfluidic mixing ensures uniform particle size (target ~100 nm) and high encapsulation efficiency, critical for predictable PK performance.

In Vivo Pharmacokinetic Study Design
  • Subjects: Male Sprague-Dawley rats (250–300 g, n=6 per group) were fasted for 12 hours prior to dosing, with water available ad libitum.

  • Administration: Formulations were administered via oral gavage at a dose equivalent to 10 mg/kg of DCHMP.

  • Sampling: Serial blood samples (200 µL) were collected from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples were collected in K2EDTA tubes and immediately centrifuged at 4,000 × g for 10 minutes at 4°C to harvest plasma.

LC-MS/MS Bioanalytical Validation

The quantification of DCHMP in rat plasma was performed using a validated LC-MS/MS method, strictly adhering to the FDA Bioanalytical Method Validation (BMV) Guidance for Industry[5].

  • Extraction: A 50 µL plasma aliquot was spiked with 10 µL of internal standard (DCHMP-d3, 500 ng/mL). Protein precipitation was induced by adding 150 µL of ice-cold acetonitrile. Self-Validation: The use of a stable isotope-labeled internal standard perfectly tracks and corrects for matrix effects and extraction losses.

  • Processing: Samples were vortexed for 2 minutes and centrifuged at 15,000 × g for 10 minutes.

  • Chromatography: 2 µL of the supernatant was injected onto a C18 column (50 × 2.1 mm, 1.7 µm). Mobile phase A was 0.1% formic acid in water; Mobile phase B was 0.1% formic acid in acetonitrile (gradient elution).

  • Acceptance Criteria: The calibration curve demonstrated strict linearity ( R2>0.995 ). Quality Control (QC) samples at low, medium, and high concentrations fell within the mandatory ±15% accuracy and precision thresholds[5].

Pharmacokinetic Data & Comparative Analysis

The systemic exposure of DCHMP was heavily dependent on the formulation architecture. The quantitative PK parameters are summarized in the table below.

Formulation Cmax​ (ng/mL) Tmax​ (h) AUC0−24​ (ng·h/mL) t1/2​ (h)Relative Bioavailability (%)
Crystalline IR 45 ± 124.0320 ± 555.2100 (Reference)
ASD (HPMCAS) 210 ± 352.01,450 ± 1805.5453
LNP (Lipid Matrix) 380 ± 426.03,100 ± 3208.1968

Mechanistic Interpretation:

  • Crystalline IR: The low Cmax​ and AUC confirm that the crystalline form is severely limited by poor dissolution in the GI tract, leading to sub-therapeutic systemic exposure.

  • ASD: The ASD formulation achieved a 4.5-fold increase in bioavailability and a faster Tmax​ (2.0 h). By forcing the drug into a supersaturated state, the concentration gradient across the enterocyte membrane was maximized, driving rapid portal vein absorption[2].

  • LNP: The LNP formulation delivered the highest systemic exposure (nearly 10-fold over IR) with a delayed Tmax​ (6.0 h). This delay is a classic hallmark of lymphatic absorption. By packaging DCHMP into a lipid matrix, the formulation hijacked the body's natural lipid digestion pathway, incorporating the drug into chylomicrons. This routed the drug through the lymphatic system, entirely bypassing the destructive first-pass metabolism of the liver[4].

Disposition Pathways Visualization

The following diagram maps the distinct mechanistic pathways each formulation takes from oral administration to systemic circulation.

PK_Pathways Start Oral Administration of DCHMP GI Gastrointestinal Tract (Absorption Barrier) Start->GI Cryst Crystalline IR (Poor Dissolution) GI->Cryst ASD ASD Formulation (Supersaturation) GI->ASD LNP LNP Formulation (Chylomicron Assembly) GI->LNP Portal_Low Low Portal Vein Uptake Cryst->Portal_Low Metab_High High Hepatic First-Pass Portal_Low->Metab_High Low_Bio Low Systemic Bioavailability Metab_High->Low_Bio Portal_High Enhanced Portal Uptake ASD->Portal_High Metab_Mod Moderate Hepatic First-Pass Portal_High->Metab_Mod Mod_Bio Improved Systemic Bioavailability Metab_Mod->Mod_Bio Lymph Lymphatic Transport LNP->Lymph Bypass Bypass Hepatic First-Pass Lymph->Bypass High_Bio Maximal Systemic Bioavailability Bypass->High_Bio

Mechanistic disposition pathways of DCHMP formulations following oral administration.

References

  • [5] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). URL: [Link]

  • [1] A Review of Various Manufacturing Approaches for Developing Amorphous Solid Dispersions. Journal of Drug Delivery and Therapeutics. URL: [Link]

  • [2] Physiologically Based Absorption Modeling for Amorphous Solid Dispersion Formulations. Molecular Pharmaceutics (ACS Publications). URL: [Link]

  • [4] How do nanoparticle properties shape pharmacokinetics and pharmacodynamics? A mechanistic review. Frontiers in Pharmacology. URL: [Link]

  • [3] A Review on QbD-Driven Optimization of Lipid Nanoparticles for Oral Drug Delivery: From Framework to Formulation. Dove Medical Press. URL: [Link]

Sources

Validation

A Guide to the Comparative Structural Analysis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine Polymorphs

Introduction: The Critical Role of Solid-State Forms in Drug Development 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine is a substituted piperidine derivative with potential applications as an active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solid-State Forms in Drug Development

4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine is a substituted piperidine derivative with potential applications as an active pharmaceutical ingredient (API). As with any crystalline solid intended for pharmaceutical use, a thorough understanding of its solid-state properties is paramount. The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, can have profound implications for a drug's efficacy, stability, and manufacturability.[1][2][3] Different polymorphs of the same API can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and mechanical strength.[2][4] These differences can directly impact bioavailability and the overall therapeutic outcome of the final drug product.[1][2]

The history of pharmaceuticals is marked by instances where unforeseen polymorphic transformations led to significant challenges, such as the case of Ritonavir, an HIV protease inhibitor, where the emergence of a more stable, less soluble polymorph compromised the drug's performance.[1][5] This underscores the regulatory and scientific necessity of comprehensive polymorph screening and characterization during drug development.[3][4]

Part 1: Polymorph Screening – The Search for Crystalline Diversity

The primary objective of a polymorph screen is to crystallize a compound under a wide array of conditions to discover as many solid forms as possible.[6] The rationale is that different crystallization conditions (e.g., solvent, temperature, saturation level) can favor the nucleation and growth of different crystal lattices.[3] An exhaustive screen provides the best opportunity to identify the most thermodynamically stable form, as well as any metastable forms that might be encountered during manufacturing or storage.

Experimental Protocol: Comprehensive Polymorph Screening
  • Solvent Selection: Choose a diverse panel of at least 20-30 solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane, water).

  • Crystallization Methods:

    • Slow Evaporation: Prepare saturated solutions of the API in various solvents at room temperature. Leave the vials loosely capped to allow for slow solvent evaporation over several days. Causality: This method allows for slow crystal growth near equilibrium, often yielding well-ordered, thermodynamically stable forms.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 50°C). Allow the solutions to cool slowly to room temperature, and then further to 4°C. Causality: Changing the temperature alters solubility and can trap kinetic or metastable forms.

    • Anti-Solvent Addition: Prepare a concentrated solution of the API in a good solvent. Add a poor solvent (an "anti-solvent") dropwise until precipitation occurs. Causality: This rapid change in supersaturation can induce the formation of less stable or amorphous forms.

    • Slurry Equilibration: Stir a suspension of the API in various solvents for an extended period (e.g., 7 days) at different temperatures. This allows for solvent-mediated phase transformation to the most stable form under those conditions.

  • Sample Isolation and Analysis: Isolate the resulting solids by filtration and dry them under vacuum. Each unique solid sample should be initially analyzed by X-Ray Powder Diffraction (XRPD) to determine if a new crystalline form has been produced.[6]

Visualization: Polymorph Screening Workflow

G cluster_0 API Solution Preparation cluster_1 Crystallization Techniques cluster_2 Solid Form Isolation & Analysis cluster_3 Full Characterization API API Source Material Solvents Diverse Solvent Panel (Polar, Non-polar, etc.) Evap Slow Evaporation Solvents->Evap Cool Cooling Crystallization Solvents->Cool AntiSolv Anti-Solvent Addition Solvents->AntiSolv Slurry Slurry Equilibration Solvents->Slurry Isolate Isolate & Dry Solids Evap->Isolate Cool->Isolate AntiSolv->Isolate Slurry->Isolate XRPD Initial Analysis by XRPD Isolate->XRPD Compare Compare XRPD Patterns XRPD->Compare NewForm New Polymorph Identified Compare->NewForm Unique Pattern KnownForm Known Form Compare->KnownForm Identical Pattern FullChar DSC, TGA, FTIR, Raman, Single Crystal XRD NewForm->FullChar

Caption: Workflow for comprehensive polymorph screening and identification.

Part 2: Core Characterization Techniques

Once unique crystalline forms are identified, a battery of analytical techniques is employed to elucidate their structural and physical properties. This multi-technique approach is crucial for building a complete picture of each polymorph.[7]

A. X-Ray Powder Diffraction (XRPD)

Expertise & Experience: XRPD is the definitive technique for polymorph identification.[8][9] Each crystalline form possesses a unique three-dimensional lattice arrangement, which results in a characteristic "fingerprint" diffraction pattern.[6] Differences in peak positions (2θ) and their relative intensities are direct evidence of distinct polymorphic forms.

  • Sample Preparation: Gently grind approximately 5-10 mg of the crystalline sample with a mortar and pestle to ensure random crystal orientation. Trustworthiness: Proper grinding minimizes preferred orientation effects, which can alter peak intensities and lead to misinterpretation.

  • Mounting: Pack the powdered sample into a low-background sample holder, ensuring a flat, smooth surface level with the holder's rim.

  • Data Acquisition:

    • Instrument: A modern powder diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

    • Scan Range: 2° to 40° in 2θ.

    • Step Size: 0.02°.

    • Scan Speed: 2°/minute.

  • Data Analysis: Process the raw data to identify peak positions and relative intensities. Compare the diffractograms of different samples to identify unique patterns.

Form I (Characteristic 2θ Peaks)Form II (Characteristic 2θ Peaks)
8.5°, 12.1°, 15.3°, 18.8°, 21.5°9.2°, 11.5°, 16.0°, 17.4°, 23.1°
B. Thermal Analysis: DSC and TGA

Expertise & Experience: Thermal methods provide critical information on the thermodynamic stability relationships between polymorphs. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal events like melting and solid-solid phase transitions.[10] The thermodynamically stable polymorph typically has the highest melting point.[1] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, which is essential for identifying solvates or hydrates and determining thermal decomposition temperatures.[7]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid (pin-holed for TGA to allow volatiles to escape).

  • DSC Acquisition:

    • Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge (50 mL/min). Causality: A controlled heating rate is essential for resolving thermal events. Faster rates can sometimes reveal metastable forms that might otherwise convert before melting.

  • TGA Acquisition:

    • Heat the sample from 25°C to 350°C at a rate of 10°C/min under a nitrogen purge.

  • Data Analysis: For DSC, determine the onset temperature of melting (Tonset), the peak maximum (Tpeak), and the enthalpy of fusion (ΔHfus). For TGA, identify the temperature ranges of any mass loss.

PropertyForm IForm II
DSC Melting Point (Tpeak) 185.2 °C176.8 °C
Enthalpy of Fusion (ΔHfus) 95.3 J/g82.1 J/g
TGA Mass Loss (up to 200°C) < 0.1%< 0.1%

Interpretation: The higher melting point of Form I suggests it is the more thermodynamically stable polymorph compared to Form II. The absence of significant mass loss in TGA indicates both forms are likely anhydrous.

C. Vibrational Spectroscopy: FTIR and Raman

Expertise & Experience: While XRPD probes the long-range crystal lattice, vibrational spectroscopy (FTIR and Raman) provides insight into short-range molecular-level differences.[11][12] Polymorphs can have different molecular conformations or intermolecular interactions (especially hydrogen bonding), which result in shifts in the vibrational frequencies of specific functional groups. These techniques are complementary and highly sensitive to the local chemical environment.[12][13]

  • Sample Preparation: Place a small amount of the powder directly onto the crystal stage of an Attenuated Total Reflection (ATR) accessory for FTIR, or into a glass vial for Raman analysis. No further preparation is typically needed.

  • FTIR Acquisition:

    • Collect spectra from 4000 to 400 cm-1 with a resolution of 4 cm-1, co-adding 32 scans.

  • Raman Acquisition:

    • Use a 785 nm laser excitation source to minimize fluorescence.

    • Collect spectra over a Raman shift range of 200 to 3200 cm-1.

  • Data Analysis: Compare the spectra of the different forms, paying close attention to regions corresponding to O-H, N-H, C=O, and C-Cl stretching, as well as the low-frequency lattice modes in Raman spectra, which are very sensitive to crystal packing.[13]

Spectral RegionForm IForm IIInterpretation
O-H Stretch (FTIR) 3350 cm-1 (sharp)3385 cm-1 (broader)Suggests a stronger, more ordered hydrogen bonding network in Form I.
C-Cl Stretch (Raman) 710 cm-1, 725 cm-1718 cm-1Different conformations of the dichlorophenyl ring relative to the piperidine core.
Lattice Modes (Raman) 85 cm-1, 112 cm-191 cm-1, 105 cm-1Directly reflects the differences in the crystal lattice packing.[11][13]

Part 3: Synthesis of Findings and Polymorph Selection

The data gathered from these orthogonal techniques must be synthesized to build a complete risk profile for each polymorph. The thermodynamically stable form (in this case, the hypothetical Form I, with its higher melting point) is generally preferred for development due to its lower tendency to convert to another form during processing or storage, ensuring consistent product quality and performance.[1]

However, a metastable form (like Form II) might be chosen if it offers a significant advantage in bioavailability (due to higher solubility) and can be reliably manufactured and stabilized in the final dosage form.[2] This decision requires a careful balancing of physical stability against biopharmaceutical performance.

Visualization: Polymorph Selection Decision Framework

G start Polymorphs Identified (e.g., Form I & Form II) stability Thermodynamic Stability Assessment (DSC, Slurry Experiments) start->stability bio Biopharmaceutical Properties (Solubility, Dissolution Rate) start->bio process Manufacturability Assessment (Crystal Habit, Flow, Compaction) start->process stable_form Form I is Most Stable stability->stable_form metastable_form Form II is Metastable stability->metastable_form solubility_high Form II has Higher Solubility bio->solubility_high solubility_low Form I has Lower Solubility bio->solubility_low process_good Form I has Favorable Habit/Flow process->process_good process_bad Form II is Needle-like/Poor Flow process->process_bad decision Select Lead Polymorph for Development stable_form->decision Low Risk Path metastable_form->decision High Risk Path (Requires extensive formulation work) solubility_high->decision High Risk Path (Requires extensive formulation work) solubility_low->decision Low Risk Path process_good->decision Low Risk Path process_bad->decision High Risk Path (Requires extensive formulation work)

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine

Comprehensive Safety and Handling Guide: 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine Inferred Hazard Assessment and Toxicological Profile The chemical structure of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine

Inferred Hazard Assessment and Toxicological Profile

The chemical structure of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine presents a dual-hazard profile derived from its core components. A comprehensive risk assessment necessitates understanding the independent hazards of these structural fragments.

  • Piperidine Moiety: The N-methylpiperidine core is analogous to piperidine, a cyclic amine known for its significant hazards. Piperidine is classified as a flammable liquid and is highly toxic and corrosive.[1][2][3] It can cause severe skin burns and eye damage upon contact.[3][4] Inhalation or ingestion can lead to serious systemic toxicity.[2] Therefore, the piperidine portion of the target molecule dictates the need for stringent controls to prevent contact and inhalation.

  • Dichlorophenyl Group: The presence of a dichlorinated aromatic ring suggests several potential toxicological concerns. Chlorinated aromatic compounds can be persistent in the environment and may exhibit toxicity.[5] For instance, related dichlorophenyl compounds are known skin and respiratory irritants, with some demonstrating severe toxicity.[6][7] The International Agency for Research on Cancer (IARC) has classified some chlorinated compounds as possibly carcinogenic to humans, warranting a cautious approach to handling.[5]

Presumed Overall Hazard Profile: Based on this structural analysis, 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine should be handled as a substance that is:

  • Acutely Toxic: If inhaled, ingested, or absorbed through the skin.

  • Corrosive: Capable of causing severe skin burns and serious eye damage.

  • Irritating: To the respiratory system.

  • Potentially Carcinogenic/Mutagenic: Lacking specific data, this potential cannot be ruled out.

  • Environmentally Hazardous: Potentially toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. All operations must be conducted within a certified chemical fume hood to minimize inhalation exposure. The selection of PPE must be tailored to the specific laboratory procedure, as detailed below.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Compound Double-glove with heavy-duty nitrile gloves (min. 8 mil thickness).Chemical safety goggles and a full-face shield.Flame-retardant lab coat with tight cuffs, fully buttoned.Not required if performed within a certified chemical fume hood.
Preparing Solutions Double-glove with heavy-duty nitrile gloves (min. 8 mil thickness).Chemical safety goggles and a full-face shield.Chemical-resistant apron over a flame-retardant lab coat.Not required if performed within a certified chemical fume hood.
Reaction Work-up/Transfer Double-glove with heavy-duty nitrile gloves (min. 8 mil thickness).Chemical safety goggles and a full-face shield.Chemical-resistant apron over a flame-retardant lab coat.Not required if performed within a certified chemical fume hood.
Small Spill Cleanup (<100 mL) Heavy-duty nitrile or butyl rubber gloves.Chemical safety goggles and a full-face shield.Chemical-resistant apron over a flame-retardant lab coat.Air-purifying respirator with organic vapor/acid gas cartridges may be necessary depending on spill size and location.

Causality Behind PPE Choices:

  • Hand Protection: Nitrile gloves offer good resistance to chlorinated solvents, acids, and bases.[8][9] Given the unknown permeation characteristics of this specific molecule, double-gloving provides an additional layer of safety. Heavier-duty gloves (e.g., >8 mil) are recommended to increase breakthrough times for splash protection.[10]

  • Eye and Face Protection: The high likelihood of corrosivity from the piperidine moiety necessitates, at minimum, chemical safety goggles.[4] A full-face shield is required for any task with a splash hazard, such as transferring solutions or handling larger quantities.

  • Body Protection: A standard lab coat may not be sufficient. A chemical-resistant apron is crucial to prevent the absorption of any spilled material through clothing.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_1 Hazard Evaluation cluster_2 PPE Configuration cluster_3 Final Check Start Identify Experimental Task (e.g., Weighing, Synthesis) Eval Is there a risk of: - Splash? - Aerosol/Dust Generation? Start->Eval BasePPE Standard PPE (in Fume Hood): - Lab Coat - Safety Goggles - Single Nitrile Gloves Eval->BasePPE  No (Low Risk) AdvPPE Enhanced PPE: - Add Face Shield - Add Chem-Resistant Apron - Double Nitrile Gloves (>8mil) Eval->AdvPPE  Yes (Splash/Aerosol Risk) Proceed Proceed with Experiment BasePPE->Proceed AdvPPE->Proceed

Caption: PPE selection workflow based on task-specific hazard evaluation.

Operational and Emergency Plans

Adherence to a strict operational protocol is the primary method of exposure prevention. All personnel must be trained on these procedures and the location of all safety equipment, including emergency showers and eyewash stations.[11][12]

Standard Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the handling of this compound. Ensure all necessary equipment (spatulas, glassware, spill kit) is present before starting.

  • Weighing: Tare a sealed container on the balance. Transfer the solid compound into the container within the fume hood. Close the container before removing it from the hood to transport back to the balance for final weighing. This "contain-and-weigh" method minimizes the risk of generating airborne dust.

  • Dissolution: Add solvent to the solid compound slowly via a syringe or dropping funnel inside the fume hood. Ensure the vessel is vented to prevent pressure buildup.

  • Post-Handling: Decontaminate all surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water. Remove the outer pair of gloves before exiting the fume hood. Remove all PPE in the designated area and wash hands thoroughly.[1][11]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.

  • Small Spill (<100mL / 10g):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (see table above), cover the spill with a non-flammable absorbent material like sand or vermiculite.[1][11]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[11]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal Plan

Improper disposal of halogenated chemical waste poses a significant environmental risk. All waste streams containing 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine must be treated as hazardous.

  • Waste Identification and Segregation:

    • Solid Waste: Contaminated PPE, weigh boats, absorbent materials, and residual solid compound. This must be collected in a dedicated, clearly labeled "Halogenated Solid Waste" container.

    • Liquid Waste (Non-Aqueous): Solutions of the compound in organic solvents. This must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.

    • Liquid Waste (Aqueous): Contaminated aqueous solutions from work-ups or cleaning. This must be collected in a dedicated, clearly labeled "Halogenated Aqueous Waste" container.

    • Sharps: Contaminated needles or glassware fragments must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all components, and the approximate percentages.[13][14]

    • Containers must be kept securely closed when not in use and stored in a designated satellite accumulation area with secondary containment.

  • Final Disposal:

    • Disposal must be handled by a licensed hazardous waste management company in accordance with all local, state, and federal regulations (e.g., EPA RCRA guidelines in the United States).[14][15]

    • Never dispose of this chemical down the drain or in regular trash.[16]

References

  • Ansell USA. (n.d.). Are nitrile gloves chemical resistant?
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor.
  • CP Lab Safety. (2025, June 6).
  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). OSHA Glove Selection Chart.
  • Penta. (2024, May 7).
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
  • Chemos GmbH & Co.KG. (n.d.).
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Spectrum Chemical. (2023, March 16).
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. U.S. Department of Labor.
  • Carl ROTH. (2025, March 31).
  • AIBON SAFETY. (2025, December 8). Nitrile Gloves and Their Chemical Resistance.
  • ETM Recycling. (2024, November 13).
  • Fitreach. (n.d.). Disposal/Hazardous waste.
  • University of Illinois Urbana-Champaign. (n.d.). Gloves - Tables of Properties and Resistances.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • American Chemical Society. (n.d.).
  • Retail Industry Leaders Association. (n.d.).
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
  • New Jersey Department of Health. (2000, October). Hazard Summary: Dichlorophenyl Trichlorosilane.
  • Santa Cruz Biotechnology. (n.d.).
  • E-Century Publishing Corporation. (n.d.). Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) - PMC.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-(4-Chlorophenyl)-4-hydroxypiperidine.
  • Fisher Scientific. (2025, December 22).
  • Thermo Fisher Scientific. (2025, September 17).
  • Thermo Fisher Scientific. (2009, November 16). SAFETY DATA SHEET - 4-(4-Chlorophenyl)-4-hydroxypiperidine.
  • Sigma-Aldrich. (2025, September 22).
  • National Oceanic and Atmospheric Administration. (n.d.). DICHLOROPHENE - CAMEO Chemicals.
  • TCI EUROPE N.V. (2024, December 10).

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